2-Bromo-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWYVCDRKRAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287691 | |
| Record name | 2-Bromo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-14-6 | |
| Record name | 2-Bromo-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 943-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-nitrobenzoic acid CAS number
An In-Depth Technical Guide to 2-Bromo-5-nitrobenzoic Acid
CAS Number: 943-14-6
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, synthetic methodologies, key applications, and safety information.
Physicochemical Properties
This compound is an off-white powder that serves as a crucial building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a carboxylic acid, a bromine atom, and a nitro group on a benzene (B151609) ring, allows for a variety of chemical transformations.[1][2]
| Property | Value | References |
| CAS Number | 943-14-6 | [1][3][4][5] |
| Molecular Formula | C₇H₄BrNO₄ | [1][3][4][6] |
| Molecular Weight | 246.01 g/mol | [3][4][5] |
| Appearance | Off-white to light yellow powder or crystalline powder. | [1][6][7] |
| Melting Point | 178-184 °C | [1] |
| Purity | ≥97% (HPLC) | [1][3][6] |
| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in dichloromethane (B109758). | [8] |
| InChI Key | UVFWYVCDRKRAJH-UHFFFAOYSA-N | [3][6] |
| SMILES | O=C(O)c1cc(--INVALID-LINK--[O-])ccc1Br | [3][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-bromobenzoic acid. The carboxylic acid and bromine substituents on the starting material direct the regioselectivity of the electrophilic aromatic substitution reaction.
Experimental Protocol: Nitration of 2-Bromobenzoic Acid
This protocol describes the synthesis of this compound from commercially available 2-bromobenzoic acid.[9]
Materials:
-
2-bromobenzoic acid (9.90 g, 49.3 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 mL)
-
Concentrated Nitric Acid (HNO₃, 12 mL)
-
Ice water
Procedure:
-
In a flask, prepare a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Cool the acid mixture in an ice bath to maintain a low temperature.
-
Slowly add 2-bromobenzoic acid (9.90 g, 49.3 mmol) to the cold acid mixture with continuous stirring.
-
Maintain the reaction temperature below 5 °C and continue stirring for 1 hour.[9]
-
After 1 hour, pour the reaction mixture into a beaker containing approximately 200 mL of ice water.[9]
-
A white solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and allow it to dry for 1 hour.[9]
-
The resulting white solid is this compound (11.6 g, 96% yield).[9]
-
The melting point of the product is 180-181 °C, which matches the known melting point of the compound.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its functional groups provide multiple reaction sites for further chemical modifications.
-
Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The bromine atom can be displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to diverse molecular scaffolds.[2]
-
Biochemical Research : The compound and its derivatives are used in studies involving enzyme inhibition, which helps in understanding biochemical pathways and developing potential therapeutic agents.[1][2] For instance, it has been shown to have an inhibitory effect on the enzyme fibrinogen.[7]
-
Materials Science : It finds applications in the development of novel materials like polymers and coatings.[1]
-
Analytical Chemistry : It can be used as a reagent in various analytical techniques.[1]
Illustrative Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitrobenzamides
The carboxylic acid moiety of this compound can be readily converted to an amide. This protocol is an illustrative example of how it can be used as a starting material for creating a library of compounds for drug discovery, adapted from procedures for a similar isomer.[10]
Step 1: Acid Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-nitrobenzoyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (B92270) (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-aryl-2-bromo-5-nitrobenzamide derivative.
Drug Discovery Workflow Diagram
Caption: Hypothetical drug discovery workflow using this compound.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.49 (d, J = 2.8 Hz, 1 H), 8.22 (dd, J = 8.8, 2.8 Hz, 1 H), 8.03 (d, J = 8.8 Hz, 1 H). | [9] |
| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-NO₂ (nitro group), and C-Br (bromo group) are expected. A full experimental spectrum is available from specialized databases. | [11][12] |
| Mass Spectrometry (MS) | The molecular ion peak would appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. | [12] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.
| GHS Hazard Classifications | Pictogram | Hazard Statement | Reference |
| Skin Irritant 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [3][5] |
| Eye Irritant 2 | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [3][5] |
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[3][5] Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.[3] Storage : Store at 0-8°C.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 943-14-6 | Benchchem [benchchem.com]
- 3. This compound 98 943-14-6 [sigmaaldrich.com]
- 4. This compound | 943-14-6 [chemicalbook.com]
- 5. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzoic acid, a versatile organic intermediate, holds significant importance in the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group, provides multiple reactive sites for the synthesis of a diverse array of complex molecules. This guide furnishes a comprehensive overview of the physicochemical properties, detailed synthesis protocols, and key chemical transformations of this compound. Furthermore, it delves into its applications in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents, supported by experimental data and methodologies. The logical workflows and reaction pathways are visually represented to facilitate a deeper understanding of its synthetic utility.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a powder.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Molecular Weight | 246.01 g/mol | [2][3] |
| Molecular Formula | C₇H₄BrNO₄ | [2][3] |
| CAS Number | 943-14-6 | [2][3] |
| Melting Point | 180-181 °C | [2] |
| Appearance | Powder or Crystalline Powder | [1] |
| Purity | ≥97% (HPLC) | [1] |
| InChI Key | UVFWYVCDRKRAJH-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)c1cc(--INVALID-LINK--[O-])ccc1Br | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the nitration of 2-bromobenzoic acid.
Experimental Protocol: Nitration of 2-Bromobenzoic Acid
This protocol outlines the laboratory-scale synthesis of this compound.[2]
Materials:
-
2-bromobenzoic acid (9.90 g, 49.3 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 mL)
-
Concentrated Nitric Acid (HNO₃, 12 mL)
-
Ice
-
Distilled water
Procedure:
-
In a flask, a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL) is prepared and cooled in an ice bath.
-
To this cold acid mixture, 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added portion-wise, ensuring the temperature is maintained below 5 °C.
-
The reaction mixture is stirred for 1 hour at this temperature.
-
After 1 hour, the reaction mixture is poured into a beaker containing ice water (200 mL).
-
A white solid product precipitates out of the solution.
-
The solid is collected by vacuum filtration and washed with cold water.
-
The product is dried under vacuum for 1 hour.
Yield: 11.6 g (96%) of this compound.[2]
Characterization:
-
Melting Point: 180-181 °C.[2]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H).[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Key Chemical Reactions and Transformations
This compound serves as a versatile building block for a variety of chemical transformations, primarily leveraging its three functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, yielding 2-amino-5-bromobenzoic acid, a valuable intermediate for the synthesis of heterocycles and other complex molecules.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid While a direct protocol for the reduction of this compound was not found, a general method for the reduction of a similar compound, 5-nitroisatin (B147319), to 2-amino-5-nitrobenzoic acid is presented. This suggests that similar conditions could be adapted.
Materials:
-
5-Nitroisatin
-
Sodium hydroxide (B78521) solution
-
Hydrogen peroxide (30%)
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve 5-nitroisatin in sodium hydroxide solution.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature at approximately 10 °C in an ice water bath.
-
Stir the reaction mixture for 2 hours.
-
Neutralize the solution to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and recrystallize from ethanol.
Yield: Approximately 74.8%.[4]
Amide Bond Formation
The carboxylic acid functionality allows for the straightforward formation of amides, which are common motifs in biologically active compounds.
General Protocol: Amide Coupling
-
Acid Chloride Formation: Convert this compound to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Coupling with Amine: React the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding amide.
Derivatives of 2-bromo-3-nitrobenzoic acid, a positional isomer, have been synthesized as N-substituted amides to explore their anti-inflammatory potential.[5]
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. This reaction is pivotal for the synthesis of biaryl compounds.
General Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (or its ester derivative), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After work-up and purification, the corresponding biaryl compound is obtained.
The Suzuki-Miyaura coupling has been successfully applied to various brominated aromatic compounds, including those with nitro groups.[6][7]
Reaction Scheme Overview
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Anti-inflammatory and Analgesic Agents
This compound serves as a key intermediate in the development of anti-inflammatory and analgesic drugs.[8] The synthesis of N-substituted amide derivatives of its positional isomer, 2-bromo-3-nitrobenzoic acid, has been proposed as a promising strategy for developing new anti-inflammatory agents.[5] These compounds are often designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Anticancer Activity
Derivatives of benzoic acid are being investigated for their anticancer properties.[9][10] While specific studies on this compound derivatives are not extensively detailed in the provided results, the general scaffold is considered a promising starting point for the synthesis of novel anticancer compounds.[11] The inhibitory effect of this compound on cancer cells has been attributed to its ability to block the use of amino acids for new protein synthesis.[12]
Enzyme Inhibition
This compound has been reported to have an inhibitory effect on the enzyme fibrinogen, which is involved in blood clotting.[12] Furthermore, amide derivatives of related compounds have been shown to inhibit fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which are important targets in pain and inflammation.[13] Boronic acid derivatives have also been identified as potent inhibitors of FAAH.[14]
Drug Discovery Workflow
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its readily available nature and the diverse reactivity of its functional groups make it an invaluable tool for medicinal chemists and researchers. The detailed synthetic protocols and reaction schemes provided in this guide are intended to facilitate its use in the laboratory for the development of novel compounds with potential therapeutic benefits. Further exploration of the biological activities of its derivatives is warranted and holds promise for the discovery of new anti-inflammatory, anticancer, and other therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. preprints.org [preprints.org]
- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility as a building block stems from the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, a bromine atom, and a nitro group. This arrangement allows for a wide range of chemical modifications, making it a versatile precursor in the development of novel molecules.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process optimization, purification, and formulation.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₄ | [1][2][3] |
| Molecular Weight | 246.01 g/mol | [2] |
| CAS Number | 943-14-6 | [3] |
| Appearance | Off-white to cream or brown powder/crystals | [1] |
| Melting Point | 178-184 °C | [1] |
| Boiling Point | 370.5 °C | [4] |
| Solubility in Water | Insoluble | [5] |
| Density | Not experimentally determined (estimated based on similar compounds to be ~1.9 g/cm³) | |
| pKa | Not experimentally determined |
Experimental Protocols
The following sections detail generalized experimental protocols for determining key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Principle: The temperature at which a solid turns into a liquid is its melting point. Pure crystalline solids typically have a sharp melting point range of 1-2°C, while impurities tend to depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Measurement:
-
Thiele Tube Method: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (e.g., mineral oil) in a Thiele tube. The tube is heated gently and evenly.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.
-
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
Heating Rate: For an unknown compound, a preliminary rapid heating can be done to approximate the melting point. For an accurate measurement, the temperature should be raised slowly (1-2°C per minute) as it approaches the expected melting point.
Solubility Determination (Qualitative)
Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification.
Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added.
-
Mixing: The test tubes are agitated (e.g., by flicking, vortexing, or inverting with a stopper) for 1-2 minutes.
-
Observation: The mixture is observed to determine if the solid has dissolved completely. The compound is classified as "soluble," "partially soluble," or "insoluble."
-
Heating: If the compound is insoluble at room temperature, the mixture can be gently warmed to assess for any change in solubility. Any changes upon cooling should also be noted.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Principle: The pKa is the pH at which an acid is 50% dissociated. It can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent in which the acid is soluble (e.g., a water-ethanol mixture)
Procedure:
-
Sample Preparation: A known mass of this compound is dissolved in a known volume of the chosen solvent system in a beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but not in the path of the stir bar. The burette is filled with the standardized strong base.
-
Titration: The base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half the volume of base needed to reach the equivalence point has been added).
Logical and Signaling Pathway Diagrams
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound starting from 2-bromobenzoic acid.[6]
Caption: Synthetic pathway for this compound.
Inhibitory Action on Fibrinogen
This compound has been reported to have an inhibitory effect on the enzyme fibrinogen, which is a key protein involved in blood clotting.[4][7] The diagram below represents this inhibitory relationship.
Caption: Inhibition of Fibrinogen by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. biosynth.com [biosynth.com]
- 5. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Guide: Physicochemical Characterization of 2-Bromo-5-nitrobenzoic Acid - Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 2-Bromo-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate determination of this fundamental physical property is critical for material characterization, purity assessment, and process development. This document outlines the reported melting point values, a detailed experimental protocol for its determination, and a standardized workflow for ensuring accurate and reproducible results.
Quantitative Data: Melting Point of this compound
The melting point of this compound has been reported by various chemical suppliers and databases. A summary of these findings is presented in Table 1 for comparative analysis. The slight variations in the reported ranges can be attributed to differences in analytical methods and the purity of the samples tested.
| Source | Reported Melting Point (°C) | Purity/Assay |
| Chem-Impex | 178-184 | ≥97% (HPLC) |
| Stenutz | 180 | Not Specified |
| Thermo Scientific | 176.5-182.5 | ≥97.5 to ≤102.5% |
| Sigma-Aldrich (1) | 180-181 | 98% |
| ChemicalBook | 180-181 | Not Specified |
Experimental Protocol: Melting Point Determination
The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method, which is a standard technique in organic chemistry.[1]
2.1. Materials and Apparatus
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated) or digital temperature probe
2.2. Sample Preparation
-
Ensure the this compound sample is completely dry and in a fine powder form to ensure efficient and uniform heat transfer.[1] If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.[1]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample should have a height of 1-2 mm.[2]
2.3. Measurement Procedure
-
Preliminary (Fast) Determination:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.[3]
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[4]
-
Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate (Slow) Determination:
-
Prepare a new capillary with the sample.
-
Set the starting temperature of the apparatus to approximately 15-20 °C below the estimated melting point obtained in the preliminary run.[4]
-
Once the starting temperature is reached and stable, insert the capillary tube.
-
Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Carefully observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).[2]
-
The melting point is reported as the range T1 - T2.[2]
-
For high confidence, repeat the accurate determination with a fresh sample to ensure reproducibility.
-
2.4. Purity Indication
A pure crystalline organic compound, such as this compound, will exhibit a sharp melting point range, typically 0.5-1.5 °C. A broader melting range (greater than 2 °C) and a lower melting point compared to the literature values can indicate the presence of impurities.
Visualized Workflow: Melting Point Determination
The logical flow of the experimental procedure for determining the melting point is crucial for obtaining reliable data. The following diagram illustrates this standardized workflow.
Caption: Standard workflow for melting point determination.
This guide provides the essential information for researchers and professionals working with this compound, ensuring that its melting point, a critical quality attribute, is determined with accuracy and precision.
References
An In-depth Technical Guide to 2-Bromo-5-nitrobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a nitro group, provides multiple reactive sites for chemical modification. This strategic placement of functional groups makes it a valuable precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Structure and Identifiers
The chemical structure and key identifiers of this compound are summarized below.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 943-14-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrNO₄ | [1][3][4] |
| Molecular Weight | 246.02 g/mol | [4] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)Br | [1] |
| InChI | InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | [1] |
| InChIKey | UVFWYVCDRKRAJH-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light yellow powder or crystalline powder | [3][4] |
| Melting Point | 178-184 °C | [4] |
| Purity | ≥97% (HPLC) | [4] |
| Computed logP | 2.1 | [1] |
| Storage Conditions | Store at 0-8°C | [4] |
Table 3: Spectroscopic Data
| Spectrum Type | Key Features | Reference |
| ¹H NMR | (400 MHz, DMSO-d6): δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H) | [5] |
| ¹³C NMR | Data available on PubChem and other spectral databases. | [1] |
| Infrared (IR) | Spectra available on PubChem and SpectraBase. | [1][6] |
| Mass Spectrometry (MS) | Molecular ion peaks at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. | [1] |
Synthesis of this compound
This compound can be synthesized from 2-bromobenzoic acid via electrophilic aromatic substitution.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Bromobenzoic Acid
Materials:
-
2-Bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a flask, prepare a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid. Cool this nitrating mixture in an ice bath.
-
Slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold nitrating mixture with continuous stirring, ensuring the temperature is maintained below 5°C.[5]
-
Continue stirring the reaction mixture for 1 hour, keeping the temperature below 5°C.[5]
-
After 1 hour, pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
A white solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum.
Yield: 11.6 g (96%).[5] Melting Point of Product: 180-181 °C.[5]
Applications in Drug Development and Research
This compound is a valuable starting material for the synthesis of various biologically active molecules.
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the preparation of pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[4] The bromine atom can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of compounds for drug screening.
Biochemical Research and Enzyme Inhibition
This compound and its derivatives are utilized in biochemical research, particularly in studies involving enzyme inhibition.[4] There is evidence suggesting that it has an inhibitory effect on the enzyme fibrinogen, which is crucial for blood clotting.[7]
Derivatives of structurally similar bromo-nitrobenzoic acids have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically important class of anticancer agents.
Potential Anticancer Activity
Some studies suggest that this compound may exhibit anticancer properties by inhibiting protein synthesis in cancer cells.[8] However, much of the research on the anticancer and antimicrobial activities has been conducted on its derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways in Cancer and Inflammation
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its derivatives have been implicated in the modulation of key pathways in cancer and inflammation. A plausible, though hypothetical, mechanism of action for a compound of this class could involve the inhibition of pro-inflammatory and pro-survival signaling pathways such as NF-κB and the MAPK/ERK pathway, which are often dysregulated in cancer.
Caption: Hypothetical signaling pathways potentially inhibited by this compound derivatives in cancer and inflammation.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its readily available nature and the presence of multiple functional groups allow for the synthesis of a wide array of novel compounds. While the biological activity of the parent compound itself requires further investigation, its derivatives have shown promise as potential therapeutic agents, particularly in the areas of cancer and inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their research endeavors.
References
- 1. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 943-14-6 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial–Mesenchymal Transition in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 2-bromo-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. Its value lies in the selective reactivity and stability conferred by the bromine and nitro functional groups, making it a versatile building block for more complex molecules.
Core Synthesis Route: Electrophilic Nitration of 2-Bromobenzoic Acid
The most efficient and high-yielding reported synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-bromobenzoic acid.[1] This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating mixture.
Mechanism of Synthesis
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid, a stronger acid, to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich benzene (B151609) ring of 2-bromobenzoic acid attacks the nitronium ion. The existing substituents on the ring direct the position of the incoming nitro group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the bromine atom (-Br) is a deactivating but ortho-, para-directing group.[1][2] The combined directing effects and steric hindrance result in the preferential substitution at the C5 position, which is meta to the carboxylic acid and para to the bromine.[1] This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2]
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the nitration of 2-bromobenzoic acid.[3]
Materials:
-
2-Bromobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Equipment:
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Büchner funnel and filter flask
Procedure:
-
In a flask, prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.
-
In a separate beaker, dissolve 2-bromobenzoic acid (e.g., 9.90 g, 49.3 mmol) in a minimal amount of the prepared ice-cold mixture of sulfuric acid (25 mL) and nitric acid (12 mL).[3]
-
Maintain the temperature of the reaction mixture below 5 °C using an ice bath and stir continuously.[3]
-
Allow the reaction to proceed with stirring for 1 hour, ensuring the temperature remains below 5 °C.[3]
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[3]
-
A white solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the product with cold water to remove any residual acid.
-
Dry the purified product. The expected melting point is 180-181 °C.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromobenzoic acid | [3] |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [3] |
| Reaction Temperature | < 5 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Product | This compound | [3] |
| Yield | 96% | [3] |
| Melting Point | 180-181 °C | [3] |
Alternative Synthesis Routes
While the nitration of 2-bromobenzoic acid is the most direct method, other synthetic strategies could theoretically be employed, though they are less commonly reported for this specific isomer.
-
Oxidation of 2-bromo-5-nitrotoluene (B182602): This would involve the oxidation of the methyl group of 2-bromo-5-nitrotoluene to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for such transformations.
-
Sandmeyer Reaction: This reaction provides a route to synthesize aryl halides from aryl diazonium salts, which are formed from aromatic amines.[4][5][6] In this context, it would involve the diazotization of 2-amino-5-nitrobenzoic acid followed by treatment with a copper(I) bromide catalyst.[4][5][7] This method is an example of a radical-nucleophilic aromatic substitution.[5][6]
Visualizations
Caption: Mechanism of Electrophilic Nitration.
Caption: Experimental Workflow for Synthesis.
References
- 1. This compound | 943-14-6 | Benchchem [benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 2-Bromo-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzoic acid is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group, offers a versatile platform for the construction of complex molecular entities.[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications, with a focus on its role in drug development.
Chemical and Physical Properties
This compound is an off-white crystalline solid.[1][2] Its key properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 943-14-6 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.02 g/mol | [1][4] |
| Melting Point | 178-184 °C | [1] |
| Appearance | Off-white powder or crystalline powder | [1][2] |
| Purity | ≥97% (HPLC) | [1] |
| Boiling Point | 370.5 °C | [4] |
| Flash Point | 177.8 °C | [4] |
| Solubility | Insoluble in water | [5] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the nitration of 2-bromobenzoic acid.
Experimental Protocol: Nitration of 2-Bromobenzoic Acid
Materials:
-
2-bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
In a beaker, carefully prepare a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Cool this acid mixture in an ice bath, ensuring the temperature is maintained below 5 °C.
-
To the cold, stirring acid mixture, slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid in small portions.
-
Continue to stir the reaction mixture for 1 hour, diligently maintaining the temperature below 5 °C.
-
After 1 hour, pour the reaction mixture into a beaker containing approximately 200 mL of ice water.
-
A white solid product will precipitate out of the solution.
-
Collect the white solid by vacuum filtration, washing it with cold deionized water.
-
Dry the product thoroughly under vacuum for 1 hour.[6]
Expected Yield: 11.6 g (96%)[6]
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound via nitration.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
¹H NMR (400 MHz, DMSO-d6): δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.[7][8]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.[8]
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The bromo and nitro groups can be readily converted to other functionalities, allowing for the construction of diverse molecular scaffolds.
-
Enzyme Inhibition Studies: This compound is employed in biochemical research to study enzyme inhibition, which is a fundamental aspect of drug discovery.[1] For instance, it has been shown to have an inhibitory effect on the enzyme fibrinogen, which is involved in blood clotting.[4]
-
Organic Synthesis: In organic chemistry, it is a versatile reagent for synthesizing complex molecules.[1] The electron-withdrawing nature of the nitro and bromo groups influences the reactivity of the aromatic ring, enabling specific substitution patterns.
-
Materials Science: Its unique chemical properties also lend themselves to applications in the development of novel materials, such as polymers and coatings.[1]
Logical Workflow in Drug Discovery:
The utilization of this compound in drug discovery often follows a structured workflow.
Caption: A typical workflow for drug discovery using this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.[1]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 943-14-6 | FB00222 [biosynth.com]
- 5. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-nitrobenzoic acid in organic solvents. A thorough understanding of its solubility is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical method development. While publicly available quantitative solubility data for this compound is limited, this guide offers valuable insights by presenting qualitative information, comparative data for a structurally related compound, and detailed experimental protocols to enable researchers to determine precise solubility values.
Introduction to this compound
This compound (CAS No. 943-14-6) is a substituted aromatic carboxylic acid with the molecular formula C₇H₄BrNO₄.[1][2][3] Its structure, featuring a carboxylic acid group, a bromine atom, and a nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The physicochemical properties of this compound, particularly its solubility, are fundamental to its application and processing.
Key Physicochemical Properties:
-
Molecular Weight: 246.02 g/mol [1]
-
Melting Point: 178-184 °C[1]
-
Appearance: Off-white to cream or brown crystalline powder[1][4]
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. However, qualitative information indicates that it is insoluble in water.[5] The presence of the polar carboxylic acid and nitro groups, combined with the larger nonpolar bromophenyl structure, suggests that its solubility will be dependent on the polarity and hydrogen bonding capabilities of the solvent.
To provide a frame of reference, the following table presents quantitative solubility data for 3-nitrobenzoic acid, a structurally similar compound. This data can offer an approximation of the expected solubility trends for this compound in various organic solvents. The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) > acetonitrile (B52724) > dichloromethane (B109758) > toluene (B28343) > water.[6]
| Solvent | Formula | Type | Molar Solubility of 3-Nitrobenzoic Acid (mol/L) at 298.15 K (25 °C) |
| Methanol | CH₃OH | Polar Protic | > 0.3 |
| Ethanol | C₂H₅OH | Polar Protic | ~ 0.2 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | ~ 0.15 |
| Acetonitrile | C₂H₃N | Polar Aprotic | ~ 0.1 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | < 0.05 |
| Toluene | C₇H₈ | Nonpolar | < 0.02 |
| Water | H₂O | Polar Protic | ~ 0.001 |
Note: The data for 3-Nitrobenzoic acid is adapted from literature sources and is intended for comparative purposes only.[7][8]
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[6]
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with tight-sealing caps
-
Constant-temperature orbital shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[6]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand at the constant temperature for an adequate time (e.g., 2-18 hours) to allow the excess solid to sediment.[6]
-
Carefully withdraw a sample of the clear supernatant without disturbing the solid.
-
To ensure the complete removal of undissolved solid, either centrifuge the sample at the experimental temperature or filter it through a chemically inert syringe filter.[6]
-
-
Quantitative Analysis:
-
Accurately dilute the clear supernatant with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between key experimental stages.
Caption: General workflow for experimental solubility determination.
Caption: Impact of solubility on key drug development stages.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, presenting the quantitative information in a structured format for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.49 | d | 2.8 | H-6 |
| 8.22 | dd | 8.8, 2.8 | H-4 |
| 8.03 | d | 8.8 | H-3 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C=O |
| Data not available in search results | C-NO₂ |
| Data not available in search results | C-Br |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Quaternary Aromatic C |
Infrared (IR) Spectroscopy Data
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~830 | C-Br stretch |
| ~1600, ~1475 | Aromatic C=C stretching |
Sample Preparation: KBr pellet or ATR
Mass Spectrometry (MS) Data
Table 4: GC-MS Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 245 | Top Peak | [M]⁺ (with ⁷⁹Br) |
| 247 | Second Highest | [M]⁺ (with ⁸¹Br) |
| 75 | Third Highest | Fragment ion |
Ionization Mode: Electron Ionization (EI)[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
2.2.2. Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acid derivatives, a derivatization step is typically required before GC-MS analysis.
2.3.1. Derivatization (Esterification): The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane (B1218177) or trimethylsilyldiazomethane.
2.3.2. GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components. The eluent from the GC is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a specific m/z range.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
A Technical Guide to 2-Bromo-5-nitrobenzoic Acid for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and applications of a key chemical intermediate.
This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzoic acid, a versatile building block with significant applications in pharmaceutical research, organic synthesis, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, key chemical properties, and practical experimental protocols.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various purities and quantities to suit different laboratory and industrial needs.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific Alfa Aesar | AC342290050 | 98% | 5g |
| Chem-Impex | 00222 | ≥97% (HPLC) | Custom Quantities |
| Fluorochem | BR1601 | 98% | 5g, 10g, 25g, 100g |
| TCI Chemicals | B3841 | >98.0% (GC,T) | 25g |
| Biosynth | FB00222 | Not Specified | 50g, 250g, 500g |
| CymitQuimica | BR1601 | 98% | 5g, 10g, 25g, 100g |
| Lab Pro Inc. | B3841-25G | Min. 98.0% (GC,T) | 25g |
| ChemSupply Australia | B3841-25G | >98.0% | 25g |
| American Custom Chemicals Corporation | HCH0018784 | Not Specified | 10g |
Note: Pricing information has been excluded as it is subject to change. Please refer to the suppliers' websites for current pricing.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data of this compound [1][2][3][4][5]
| Property | Value |
| CAS Number | 943-14-6 |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.02 g/mol [1][2] |
| Appearance | Off-white to white powder or crystalline powder[1][3][4] |
| Melting Point | 178-184 °C[1] |
| Purity | ≥97% (HPLC)[1] |
| InChI Key | UVFWYVCDRKRAJH-UHFFFAOYSA-N[2][3] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)Br[2] |
| Storage Conditions | Store at 0-8°C[1] |
Synthesis Protocol
A common method for the synthesis of this compound involves the nitration of 2-bromobenzoic acid. The following protocol is based on established laboratory procedures.[6]
Experimental Protocol: Nitration of 2-Bromobenzoic Acid[6]
Materials:
-
2-bromobenzoic acid (9.90 g, 49.3 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄), 25 mL
-
Concentrated Nitric Acid (HNO₃), 12 mL
-
Ice water
-
Beaker (200 mL)
-
Magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a beaker, prepare a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Cool the acid mixture in an ice bath to a temperature below 5 °C.
-
Slowly add 2-bromobenzoic acid (9.90 g, 49.3 mmol) to the cold acid mixture while stirring.
-
Continue stirring the reaction mixture for 1 hour, ensuring the temperature is maintained below 5 °C.
-
After 1 hour, pour the reaction mixture into a 200 mL beaker containing ice water.
-
A white solid product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum for 1 hour.
Expected Yield: 11.6 g (96%) Expected Melting Point: 180-181 °C
Applications in Research and Development
This compound is a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structure, featuring both a bromine atom and a nitro group, allows for selective chemical modifications.[1]
Pharmaceutical Synthesis
This compound serves as a crucial starting material in the development of a range of therapeutic agents.[1] It is a key building block for synthesizing molecules with potential anti-inflammatory and analgesic properties.[1] The bromo and nitro functional groups offer versatile handles for introducing molecular diversity, which is essential in drug discovery for optimizing biological activity and pharmacokinetic properties. While not a direct anti-inflammatory agent itself, its derivatives, such as N-substituted amides, are being explored for their potential in treating inflammation.[7]
Organic Synthesis
In organic chemistry, this compound is utilized in the synthesis of complex molecules.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a pathway to a wide array of derivatives.[8] This makes it a valuable tool for creating novel compounds with desired chemical and physical properties.
Biochemical Research
The compound and its derivatives are employed in biochemical research, including studies on enzyme inhibition.[1][9] For instance, it has been shown to have an inhibitory effect on the enzyme fibrinogen, which is involved in blood clotting.[9] This suggests its potential as a scaffold for developing new enzyme inhibitors for therapeutic purposes.
Materials Science
This compound also finds applications in materials science for the development of new polymers and coatings.[1] Its chemical properties can be leveraged to enhance the performance and characteristics of these materials.[1]
Visualized Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams depict a general experimental workflow for its synthesis and a logical pathway for its application in drug discovery.
Caption: Synthesis workflow for this compound.
Caption: Drug discovery pathway utilizing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 943-14-6 | Benchchem [benchchem.com]
- 9. This compound | 943-14-6 | FB00222 [biosynth.com]
A Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzoic Acid: Key Intermediates and Optimized Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Bromo-5-nitrobenzoic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] This document details the critical intermediates, provides in-depth experimental protocols, and presents quantitative data to assist researchers in the efficient and safe synthesis of this versatile compound.
Introduction
This compound is a substituted aromatic carboxylic acid whose structure is foundational for the synthesis of a variety of complex organic molecules.[1] Its functional groups—a bromine atom, a nitro group, and a carboxylic acid—offer multiple reaction sites for further chemical modification, making it a valuable precursor in medicinal chemistry and materials science. This guide will focus on the two most prevalent and practical synthetic pathways, highlighting their key intermediates and procedural nuances.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through two strategic routes:
-
Route 1: Electrophilic Nitration of 2-Bromobenzoic Acid. This is a direct approach where the nitro group is introduced onto the pre-existing brominated aromatic ring.
-
Route 2: Oxidation of 2-Bromo-5-nitrotoluene. This pathway involves the initial synthesis of a substituted toluene (B28343) derivative, followed by the oxidation of the methyl group to a carboxylic acid.
Below is a detailed exploration of each route, including the identification of key intermediates and a comparative analysis.
Route 1: Nitration of 2-Bromobenzoic Acid
This pathway is often favored for its directness and high yield. The key intermediate in this process is the starting material itself, 2-bromobenzoic acid, which is commercially available or can be synthesized.
Key Intermediate: 2-Bromobenzoic Acid
2-Bromobenzoic acid serves as the immediate precursor in this route. Its synthesis is typically achieved via a Sandmeyer reaction from anthranilic acid.
Reaction Pathway
Caption: Synthesis of this compound via Route 1.
Experimental Protocols
Synthesis of 2-Bromobenzoic Acid (Intermediate)
A solution of 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings is boiled under reflux with 300 ml of water and 33 g of concentrated sulfuric acid until the solution is nearly colorless.[2] To this, 40 g of anthranilic acid is added, and the mixture is cooled to 0°C.[2] A concentrated aqueous solution of 21 g of sodium nitrite (B80452) is then slowly added, maintaining the temperature below 5°C.[2] The reaction mixture is allowed to stand overnight at room temperature.[2] The precipitated 2-bromobenzoic acid is collected, washed with cold water, and recrystallized from water.[2]
Synthesis of this compound
Commercially available 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added to an ice-cold mixture of 25 mL of H₂SO₄ and 12 mL of HNO₃.[3] The reaction is stirred for 1 hour while maintaining the temperature below 5°C.[3] The reaction mixture is then poured into a 200 mL beaker containing ice water.[3] The resulting white solid product is obtained by vacuum filtration.[3]
Quantitative Data for Route 1
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield | Purity/Notes |
| Intermediate Synthesis | Anthranilic Acid | 2-Bromobenzoic Acid | 1. CuSO₄, NaBr, Cu, H₂SO₄2. NaNO₂ | 0-5°C | 82% | Recrystallized from water, melts at 147-150°C.[2] |
| Final Product Synthesis | 2-Bromobenzoic Acid | This compound | HNO₃, H₂SO₄ | < 5°C, 1 hr | 96% | White solid, melts at 180-181°C.[3] |
Route 2: Oxidation of 2-Bromo-5-nitrotoluene
This pathway offers an alternative approach, particularly if 2-bromotoluene (B146081) is a more readily available starting material. The synthesis involves two main transformations: the nitration of 2-bromotoluene and the subsequent oxidation of the methyl group.
Key Intermediate: 2-Bromo-5-nitrotoluene
2-Bromo-5-nitrotoluene is the central intermediate in this synthetic route. It is prepared by the nitration of 2-bromotoluene.
Reaction Pathway
Caption: Synthesis of this compound via Route 2.
Experimental Protocols
Synthesis of 2-Bromotoluene (Precursor)
A solution of o-toluidine (162 g, 1.5 moles) in 40% hydrobromic acid (880 cc) is cooled to below 10°C and diazotized with sodium nitrite (116 g, 1.7 moles).[4] After complete diazotization, copper powder (5 g) is added, and the mixture is heated cautiously to initiate nitrogen evolution.[4] The reaction is completed by heating on a steam bath. The 2-bromotoluene is then isolated by steam distillation. The crude product is washed with concentrated sulfuric acid, then water, dried over calcium chloride, and distilled.[4]
Synthesis of 2-Bromo-5-nitrotoluene (Intermediate)
While a specific detailed protocol with yield for the nitration of 2-bromotoluene was not found in the search results, a general procedure involves the use of a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.
Synthesis of this compound
A procedure analogous to the oxidation of p-nitrotoluene can be employed.[5] In a round-bottomed flask equipped with a mechanical stirrer, place sodium dichromate, water, and 2-bromo-5-nitrotoluene.[5] While stirring, slowly add concentrated sulfuric acid. The heat of dilution will melt the nitrotoluene, and oxidation will occur.[5] After the initial exothermic reaction subsides, the mixture is heated to ensure the reaction goes to completion.[5] After cooling, the product is precipitated by adding water, filtered, and washed. The crude product is purified by dissolving in a dilute sodium hydroxide (B78521) solution, filtering, and re-precipitating with acid.[5]
Quantitative Data for Route 2
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield | Purity/Notes |
| Precursor Synthesis | o-Toluidine | 2-Bromotoluene | 1. NaNO₂, HBr2. Cu powder | < 10°C | 43-47% | Boils at 178-181°C.[4] |
| Intermediate Synthesis | 2-Bromotoluene | 2-Bromo-5-nitrotoluene | HNO₃, H₂SO₄ | Low temperature | Data not available | - |
| Final Product Synthesis | 2-Bromo-5-nitrotoluene | This compound | Na₂Cr₂O₇, H₂SO₄ | Heating | 82-86% (analogous reaction)[5] | Purified by acid-base extraction. |
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nitration of 2-Bromobenzoic Acid | Route 2: Oxidation of 2-Bromo-5-nitrotoluene |
| Overall Yield | Potentially higher due to fewer steps and high-yielding final step. | May be lower due to the multi-step nature. |
| Starting Materials | Requires 2-bromobenzoic acid, which may be more expensive than toluene derivatives. | Starts from the more basic chemical, o-toluidine. |
| Key Intermediates | 2-Bromobenzoic acid | 2-Bromo-5-nitrotoluene |
| Procedural Complexity | Simpler, with a direct nitration as the key step. | More complex, involving diazotization, nitration, and oxidation. |
| Safety Considerations | Involves handling of a nitrating mixture (strong acids). | Involves diazotization (potentially unstable intermediates) and oxidation with a strong oxidizing agent. |
Conclusion
Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. The choice of route will largely depend on the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. Route 1 is a more direct and higher-yielding approach, assuming the availability of 2-bromobenzoic acid. Route 2 provides a pathway from more fundamental starting materials, which may be more cost-effective for large-scale synthesis despite the additional steps. The detailed protocols and data provided herein are intended to equip researchers with the necessary information to make an informed decision and to successfully synthesize this important chemical intermediate.
References
Methodological & Application
2-Bromo-5-nitrobenzoic Acid: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block in the landscape of modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a nitro group, offers a versatile platform for a wide array of chemical transformations. This unique substitution pattern allows for selective and sequential reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The strategic positioning of the bromo and nitro groups, along with the carboxylic acid handle, enables chemists to employ a range of synthetic methodologies to construct diverse molecular architectures with potential biological activity. These application notes provide an overview of the key chemical transformations of this compound and detailed protocols for its use in the synthesis of valuable compounds.
Key Synthetic Applications
The reactivity of this compound can be harnessed at its three distinct functional groups, making it a versatile precursor for a variety of important molecular scaffolds.
-
Amide Bond Formation: The carboxylic acid functionality is readily converted into amides through standard coupling reactions. This allows for the introduction of a diverse range of substituents, which is a common strategy in the development of new drug candidates.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This transformation is a crucial step in the synthesis of various heterocyclic compounds, including benzimidazoles, which are known to exhibit a broad spectrum of pharmacological activities.
-
Precursor for PARP Inhibitors: this compound is a key starting material in the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations of this compound, along with tabulated quantitative data to facilitate reproducibility and comparison.
Amide Coupling: Synthesis of N-Benzyl-2-bromo-5-nitrobenzamide
Amide bond formation is a fundamental transformation in organic synthesis. The following protocol describes a standard procedure for the coupling of this compound with benzylamine (B48309) using a carbodiimide (B86325) coupling agent.
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of N-benzyl-2-bromo-5-nitrobenzamide.
Protocol:
-
To a solution of this compound (1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2-bromo-5-nitrobenzamide.
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Coupling Reagents | EDC·HCl, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-(4-methoxyphenyl)-5-nitrobenzoic acid
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed mixture of a solvent such as 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
After cooling to room temperature, acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | This compound, 4-Methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-90% |
Reduction of the Nitro Group: Synthesis of 2-Bromo-5-aminobenzoic acid
The reduction of the nitro group to an amine is a key transformation that opens up further synthetic possibilities, such as the formation of benzimidazoles.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group of this compound.
Protocol:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | SnCl₂·2H₂O / HCl |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Applications in the Synthesis of Biologically Active Molecules
Synthesis of PARP Inhibitor Precursors
This compound is a valuable starting material for the synthesis of various heterocyclic scaffolds found in PARP inhibitors. The general strategy involves an initial amide coupling followed by a nucleophilic aromatic substitution (SNAAr) or a cross-coupling reaction to build the core structure of the inhibitor. The nitro group is often reduced to an amine at a later stage of the synthesis.
Synthetic Strategy for PARP Inhibitor Precursors
Caption: General synthetic pathway to PARP inhibitor precursors.
Synthesis of Benzimidazole (B57391) Derivatives
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. By first reducing the nitro group of a derivative of this compound, a diamine intermediate can be generated, which can then be cyclized to form a benzimidazole ring system.
Synthetic Strategy for Benzimidazoles
Caption: General synthetic pathway to benzimidazole derivatives.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its three distinct functional groups provide multiple handles for chemical modification, allowing for the efficient construction of a wide range of complex molecules. The protocols and data presented in these application notes demonstrate its utility in key synthetic transformations, including amide coupling, Suzuki-Miyaura coupling, and nitro group reduction. These reactions pave the way for the synthesis of important classes of biologically active compounds, such as PARP inhibitors and benzimidazoles, highlighting the significance of this compound in drug discovery and development. Researchers and scientists can leverage the information provided herein to design and execute novel synthetic routes towards new chemical entities with therapeutic potential.
Application Notes: The Utility of 2-Bromo-5-nitrobenzoic Acid as a Scaffold in Agrochemical Development
Introduction
2-Bromo-5-nitrobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its utility is prominent in the fields of pharmaceuticals and agrochemicals, where the strategic placement of the bromo, nitro, and carboxylic acid functional groups allows for a wide range of chemical modifications.[1] This document provides a representative application of this compound in the conceptual development of a novel herbicidal agent.
While specific synthetic routes to commercial agrochemicals are often proprietary, the following protocols and data illustrate a standard workflow for how this precursor can be utilized in a research and development setting to create and evaluate new potential herbicides. The focus is on the synthesis of a substituted benzamide (B126), a chemical class well-represented among commercial herbicides.[2][3]
Application: Synthesis of a Novel N-(pyrimidin-2-yl)benzamide Herbicide
The primary application detailed here is the use of this compound as a scaffold to synthesize a potential herbicide. The rationale is to couple the benzoic acid core with an amine moiety known to confer biological activity. The target molecule for this illustrative synthesis is N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-nitrobenzamide . The 2-amino-4,6-dimethoxypyrimidine (B117758) group is a key component of several commercial sulfonylurea herbicides, making it a rational choice for incorporation into a new herbicidal scaffold.
The synthetic approach is a reliable two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).
-
Amide Bond Formation: The acyl chloride is then reacted with 2-amino-4,6-dimethoxypyrimidine in the presence of a base to form the final amide product.
This pathway is a fundamental and widely used method for creating benzamide derivatives.[4]
Data Presentation
Table 1: Quantitative Data for the Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-nitrobenzamide
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |
| This compound | 246.01 | 5.00 | 20.32 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.62 | 30.48 | 1.5 |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | 3.15 | 20.32 | 1.0 |
| Pyridine (B92270) | 79.10 | 1.77 | 22.35 | 1.1 |
| Product (Theoretical Yield) | 383.16 | 7.78 | 20.32 | 1.0 |
| Product (Representative Yield, 88%) | 383.16 | 6.85 | 17.88 | 0.88 |
Table 2: Representative Post-Emergence Herbicidal Activity Data (IC₅₀ Values)
Data is hypothetical and for illustrative purposes only.
| Compound | Avena fatua (Wild Oat) IC₅₀ (µM) | Amaranthus retroflexus (Redroot Pigweed) IC₅₀ (µM) | Setaria viridis (Green Foxtail) IC₅₀ (µM) |
| N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-nitrobenzamide | 85 | 42 | 110 |
| Glyphosate (Reference) | 55 | 30 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-nitrobenzoyl chloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 20.32 mmol).
-
Reagent Addition: Suspend the acid in anhydrous toluene (B28343) (40 mL). Carefully add thionyl chloride (2.25 mL, 30.48 mmol) dropwise to the suspension at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The solid should fully dissolve, indicating the formation of the acid chloride.
-
Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-nitrobenzoyl chloride, a yellow solid, is used in the next step without further purification.
Protocol 2: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-bromo-5-nitrobenzamide
-
Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (3.15 g, 20.32 mmol) and pyridine (1.8 mL, 22.35 mmol) in anhydrous dichloromethane (B109758) (DCM) (80 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 2-bromo-5-nitrobenzoyl chloride from the previous step in anhydrous DCM (40 mL). Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the final product as a pale yellow solid.
Visualizations
Caption: Synthetic pathway for a potential benzamide herbicide.
Caption: Workflow for primary herbicidal activity screening.
References
Application Notes and Protocols for the Esterification of 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification reactions of 2-bromo-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details various methodologies, including classical Fischer-Speier esterification, thionyl chloride-mediated esterification, and modern microwave-assisted techniques. Experimental protocols and comparative data are presented to facilitate the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a versatile building block in organic synthesis. Its ester derivatives are crucial intermediates in the development of a wide range of biologically active compounds. The esterification of this compound can be achieved through several methods, each with its own advantages in terms of reaction conditions, yield, and substrate scope. This document outlines three primary methods for the synthesis of alkyl 2-bromo-5-nitrobenzoates.
Comparative Data of Esterification Reactions
The following table summarizes the quantitative data for different esterification methods, providing a clear comparison of reaction conditions and yields.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo-5-nitrobenzoate | Microwave-Assisted Fischer (Analogy) | Methanol | H₂SO₄ (4 mol%) | 130 | 0.25 | 77 |
| Ethyl 2-bromo-5-nitrobenzoate | Thionyl Chloride Mediated | Ethanol | Thionyl Chloride (SOCl₂) | 0 to 80 | 4 | 99[1] |
| Ethyl 2-bromo-5-nitrobenzoate | Microwave-Assisted Fischer (Analogy) | Ethanol | H₂SO₄ (4 mol%) | 130 | 0.25 | 74 |
| Propyl 2-bromo-5-nitrobenzoate | Microwave-Assisted Fischer (Analogy) | Propanol | H₂SO₄ (4 mol%) | 130 | 0.25 | 83 |
| Butyl 2-bromo-5-nitrobenzoate | Microwave-Assisted Fischer (Analogy) | Butanol | H₂SO₄ (4 mol%) | 130 | 0.25 | 98 |
Note: The data for microwave-assisted Fischer esterification is based on the reaction of the structurally similar 4-fluoro-3-nitrobenzoic acid and is presented as an analogy.
Experimental Protocols
Method 1: Classical Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] The reaction is an equilibrium process, which can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]
General Protocol (Adapted from a similar substrate):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol, propanol; used in large excess, typically as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, e.g., 0.1-0.3 eq) or p-toluenesulfonic acid (p-TsOH), to the stirred solution.[4][5]
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.
Logical Workflow for Fischer-Speier Esterification:
References
Amidation Protocols for 2-Bromo-5-nitrobenzoic Acid: Application Notes for Researchers
For Immediate Release
Shanghai, China – December 22, 2025 – In the landscape of pharmaceutical and materials science research, the synthesis of novel amide derivatives is a cornerstone of molecular innovation. 2-Bromo-5-nitrobenzoic acid emerges as a highly versatile starting material, offering a scaffold ripe for chemical modification. The strategic placement of its bromo, nitro, and carboxylic acid functionalities allows for a diverse range of synthetic transformations. This document provides detailed application notes and experimental protocols for the amidation of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a key building block in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of the bromine atom influence the reactivity of the aromatic ring and provide handles for further functionalization, such as cross-coupling reactions. The carboxylic acid moiety is readily converted to amides, esters, and other derivatives. This versatility makes it an attractive precursor for the synthesis of complex molecules with potential biological activity.
This application note details three common and effective protocols for the amidation of this compound: activation via thionyl chloride, and coupling reactions mediated by EDC/HOBt and HATU.
Comparative Data of Amidation Protocols
The selection of an appropriate amidation protocol is critical and depends on factors such as the nature of the amine, desired reaction conditions, and scalability. The following table summarizes quantitative data for different amidation methods. It is important to note that while the thionyl chloride method has been specifically reported for a close isomer (3-Bromo-5-nitrobenzoic acid), the data for EDC/HOBt and HATU are representative of protocols for similar benzoic acid derivatives and serve as a general guideline.
| Coupling Reagent/Method | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | Various aliphatic and aromatic amines | Solvent-free | Room Temperature | 2-4 | up to 94 | [1][2] |
| EDC/HOBt | Aniline derivatives | Acetonitrile | 23 | 42 | ~51-91 | [3] |
| HATU | Various amines | DMF | Room Temperature | 1-4 | High (typically >90) | [4] |
Experimental Protocols
Protocol 1: Amidation using Thionyl Chloride
This protocol is adapted from a solvent-free method developed for a closely related isomer, 3-bromo-5-nitrobenzoic acid, and is expected to be highly effective for this compound.[1][2] This method is advantageous due to its simplicity, high yield, and environmentally friendly solvent-free conditions.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (for work-up)
-
1N HCl
-
1N NaOH
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.0 eq).
-
Add thionyl chloride (1.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate any excess thionyl chloride under reduced pressure.
-
Take up the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with 1N HCl and then with 1N NaOH.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the corresponding amide.
Protocol 2: EDC/HOBt Mediated Amidation
This protocol is a widely used and robust method for amide bond formation, known for its mild reaction conditions.[3][5] The following is a general procedure adaptable for this compound.
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: HATU Mediated Amidation
HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields compared to carbodiimide-based methods.[4] This protocol is a general guideline for the amidation of this compound using HATU.
Materials:
-
This compound
-
Amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) and stir the mixture for a few minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Signaling Pathways and Applications
Amide derivatives of substituted benzoic acids are prevalent in numerous biologically active molecules. For instance, derivatives of bromo-nitrobenzoic acids have been investigated for their potential as anti-inflammatory agents by targeting pathways involving cyclooxygenase (COX) enzymes. Additionally, such scaffolds are key components in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that interfere with DNA repair in cancer cells. The amidation of this compound provides a direct route to a diverse library of compounds that can be screened for activity in these and other critical signaling pathways.
Conclusion
The amidation of this compound is a fundamental transformation that opens the door to a wide array of potentially bioactive molecules. The choice of amidation protocol will depend on the specific requirements of the synthesis, including the nature of the amine, desired purity, and scalability. The protocols provided herein offer robust and efficient methods for the synthesis of novel amide derivatives, facilitating further research and development in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-5-nitrobenzoic Acid in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 2-Bromo-5-nitrobenzoic acid as a reagent in analytical chemistry. While direct applications as a derivatizing agent are not extensively documented in readily available literature, its chemical properties suggest potential for such applications. This document outlines a detailed analytical method for a closely related compound, 2-bromo-3-nitrobenzoic acid, which can serve as a methodological template. Furthermore, a hypothetical protocol for the use of this compound as a derivatization reagent for amines is presented based on established chemical principles.
Application Note 1: HPLC-UV Analysis of Bromonitrobenzoic Acid Isomers
This section details a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for the quantitative analysis of bromonitrobenzoic acid isomers, such as this compound. The protocol is adapted from established methods for the analysis of 2-bromo-3-nitrobenzoic acid and its impurities.[1] This method is crucial for quality control during synthesis and for stability testing of the compound.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Equipment:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Presentation:
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) |
| This compound | To be determined empirically | To be determined | To be determined | >0.999 |
| Potential Impurities | To be determined empirically | To be determined | To be determined | To be determined |
Note: The retention time, LOD, and LOQ are dependent on the specific HPLC system, column, and experimental conditions and need to be determined during method validation.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Application Note 2: Hypothetical Use of this compound as a Pre-column Derivatization Reagent for Amines
This compound possesses a carboxylic acid functional group that can be activated to form a reactive intermediate. This intermediate can then react with primary and secondary amines to form stable amide derivatives. These derivatives are expected to have enhanced UV absorbance due to the nitroaromatic chromophore, enabling sensitive detection by HPLC-UV.
Principle of Derivatization
The derivatization process involves two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: The activated acid then reacts with the amine analyte to form a stable amide derivative, which can be readily analyzed by reverse-phase HPLC.
Hypothetical Experimental Protocol: Derivatization of a Primary Amine
1. Reagents and Solutions:
-
This compound
-
Amine analyte
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Quenching solution (e.g., a solution of a different amine or water)
2. Derivatization Procedure:
-
In a microcentrifuge tube, dissolve this compound (e.g., 1 mg) in 100 µL of aprotic solvent.
-
Add the coupling reagent (e.g., DCC or EDC) and NHS in slight molar excess to the solution and vortex briefly. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the amine analyte solution to the activated this compound solution.
-
Vortex the mixture and allow the reaction to proceed for 1-2 hours at a controlled temperature (e.g., 50 °C).
-
Quench the reaction by adding a quenching solution to consume any unreacted derivatizing reagent.
-
Centrifuge the mixture to precipitate any by-products (e.g., dicyclohexylurea if DCC is used).
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
3. Data Presentation (Hypothetical):
| Analyte (Amine) | Derivative Retention Time (min) | LOD (µM) | LOQ (µM) |
| e.g., Benzylamine | To be determined | < 1 | < 5 |
| e.g., Glycine | To be determined | < 1 | < 5 |
Note: These are hypothetical values and would need to be determined experimentally.
Signaling Pathway of Derivatization
Caption: Proposed reaction pathway for the derivatization of an amine with this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 943-14-6 |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 180-184 °C |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. |
| Purity | ≥98% (typically determined by HPLC) |
Disclaimer: The information provided in Application Note 2 is hypothetical and intended for research and development purposes. The proposed protocol would require optimization and validation for specific applications.
References
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory drug candidates derived from 2-bromo-5-nitrobenzoic acid. This document outlines detailed synthetic protocols, in vitro biological evaluation methods, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The persistent challenge in the treatment of inflammatory diseases necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds. The presence of the carboxylic acid, bromine, and nitro functionalities offers multiple points for chemical modification, enabling the generation of novel molecular entities with potential therapeutic value. This document details a strategic approach to synthesize N-aryl-2-amino-5-nitrobenzamides and evaluate their potential as inhibitors of key inflammatory mediators.
Synthetic Strategy
The general synthetic approach involves a two-step process starting from this compound:
-
Amide Bond Formation: The carboxylic acid group of this compound is first activated, typically by conversion to an acyl chloride, followed by reaction with a selected aromatic amine to form the corresponding N-aryl-2-bromo-5-nitrobenzamide.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 2-position is subsequently displaced by an amino group through nucleophilic aromatic substitution to yield the target N-aryl-2-amino-5-nitrobenzamide derivatives.
This synthetic route allows for the introduction of a wide variety of substituents on the N-aryl ring, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-bromo-5-nitrobenzamides
This protocol describes the synthesis of an N-aryl-2-bromo-5-nitrobenzamide intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline (B41778) (e.g., 4-methoxyaniline)
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-nitrobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude 2-bromo-5-nitrobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-aryl-2-bromo-5-nitrobenzamide.
-
Protocol 2: Synthesis of N-Aryl-2-amino-5-nitrobenzamides
This protocol details the conversion of the bromo-intermediate to the final amino-derivative.
Materials:
-
N-Aryl-2-bromo-5-nitrobenzamide
-
Ammonia (B1221849) solution (e.g., 7N in methanol)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of N-aryl-2-bromo-5-nitrobenzamide (1.0 eq) in DMSO, add ammonia solution (5.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-2-amino-5-nitrobenzamide.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized N-aryl-2-amino-5-nitrobenzamide derivatives. This data is representative of what might be expected based on structurally similar compounds reported in the literature and should be used for illustrative purposes.
Table 1: Synthesis of N-Aryl-2-amino-5-nitrobenzamide Derivatives
| Compound ID | N-Aryl Substituent | Reaction Yield (%) |
| Cpd-1 | Phenyl | 65 |
| Cpd-2 | 4-Methoxyphenyl | 72 |
| Cpd-3 | 4-Chlorophenyl | 68 |
| Cpd-4 | 3,4-Dichlorophenyl | 63 |
| Cpd-5 | 4-Trifluoromethylphenyl | 60 |
Table 2: In Vitro Anti-inflammatory Activity of N-Aryl-2-amino-5-nitrobenzamide Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | NO Production IC₅₀ (µM) |
| Cpd-1 | 15.2 | 1.8 | 8.4 | 12.5 |
| Cpd-2 | 12.5 | 0.9 | 13.9 | 8.7 |
| Cpd-3 | 18.9 | 1.2 | 15.8 | 10.1 |
| Cpd-4 | 25.1 | 0.8 | 31.4 | 7.5 |
| Cpd-5 | 30.5 | 0.5 | 61.0 | 5.2 |
| Celecoxib | >100 | 0.05 | >2000 | 2.5 |
In Vitro Biological Evaluation Protocols
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37 °C for a specified time.
-
Stop the reaction and measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and determine the IC₅₀ values.
Visualizations
Signaling Pathways
The anti-inflammatory effects of the synthesized compounds are hypothesized to be mediated through the inhibition of the NF-κB and COX-2 signaling pathways.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The COX-2 inflammatory pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of the anti-inflammatory drug candidates.
Protocol for nitration of 2-bromobenzoic acid to yield 2-Bromo-5-nitrobenzoic acid
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-bromo-5-nitrobenzoic acid via the electrophilic aromatic substitution (nitration) of 2-bromobenzoic acid. This compound is a valuable building block in the development of pharmaceuticals and other complex organic molecules.[1] The procedure outlined below is robust, yielding a high-purity product with a significant yield. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in organic synthesis.[2] The strategic placement of the bromo, nitro, and carboxylic acid functional groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, and the bromine atom can participate in cross-coupling reactions, making it a versatile precursor for the synthesis of diverse molecular scaffolds.[2] The synthesis is achieved through the nitration of 2-bromobenzoic acid using a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the aromatic ring guide the regioselectivity of the reaction, with the nitro group being directed to the position para to the bromine and meta to the carboxylic acid.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Property | 2-Bromobenzoic Acid | This compound |
| CAS Number | 88-65-3 | 943-14-6[3] |
| Molecular Formula | C₇H₅BrO₂ | C₇H₄BrNO₄[3] |
| Molecular Weight | 201.02 g/mol | 246.01 g/mol [3] |
| Appearance | White to off-white crystalline solid | White to light yellow crystalline solid[4] |
| Melting Point | 147-150 °C | 180-181 °C[3] |
| Purity (Typical) | >98.0% | >98.0%[5] |
Experimental Protocol
This protocol describes the nitration of 2-bromobenzoic acid to yield this compound.
Materials:
-
2-Bromobenzoic acid (C₇H₅BrO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully and slowly add 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid.[3] The flask should be cooled in an ice bath during the addition to dissipate the heat generated. Keep this nitrating mixture in the ice bath until use.
-
Reaction Setup: In a separate beaker or flask, dissolve 9.90 g (49.3 mmol) of 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid.[3] Cool this mixture in an ice bath to below 5 °C.
-
Nitration Reaction: While vigorously stirring the solution of 2-bromobenzoic acid, slowly add the cold nitrating mixture dropwise.[4] It is crucial to maintain the reaction temperature below 5 °C throughout the addition.[3]
-
Reaction Completion: After the complete addition of the nitrating mixture, continue to stir the reaction mixture in the ice bath for an additional hour.[3]
-
Workup: Carefully pour the reaction mixture over a large volume of crushed ice (approximately 200 mL) in a beaker with vigorous stirring.[3] A white solid precipitate of this compound will form.[3]
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Drying: Dry the purified this compound, for instance by vacuum filtering for an hour.[3]
Expected Yield and Characterization:
The typical yield for this reaction is approximately 96%.[3] The identity and purity of the product can be confirmed by its melting point (180-181 °C) and 1H NMR spectroscopy.[3]
-
¹H NMR (400 MHz, DMSO-d6): δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H).[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment involves the use of concentrated strong acids (sulfuric acid and nitric acid), which are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction should be carried out in a well-ventilated fume hood to avoid the inhalation of corrosive fumes.
-
The addition of the nitrating mixture is an exothermic process. Proper temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.
-
When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acids.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The high yield and purity of the final product make this procedure suitable for laboratory-scale production for research and development purposes in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—offers a rich platform for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro and carboxylic acid groups can influence the reactivity of the C-Br bond, making this substrate an interesting candidate for widely-used coupling methodologies.
These application notes provide detailed protocols and data for key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies and data presented herein are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, materials science, and drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the synthesis of various 2-aryl-5-nitrobenzoic acids, which are precursors to a range of biologically active molecules.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Formylphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 78 |
| 3 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 100 | 16 | 82 |
Experimental Protocol: Synthesis of 5-Nitro-2-(4-formylphenyl)benzoic Acid
Materials:
-
This compound (1.0 equiv)
-
(4-Formylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, (4-formylphenyl)boronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of anhydrous dioxane.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add anhydrous, degassed dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-nitro-2-(4-formylphenyl)benzoic acid.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. Coupling this compound with various olefins using this method allows for the synthesis of substituted cinnamic acid derivatives, which are of interest in medicinal chemistry.
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 75 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2.0) | DMA | 120 | 18 | 80 |
| 3 | Acrylic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2.5) | NMP/H₂O (5:1) | 130 | 20 | 68 |
Experimental Protocol: Synthesis of (E)-5-Nitro-2-styrylbenzoic Acid
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
After 24 hours, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-5-nitro-2-styrylbenzoic acid.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing 2-alkynyl-5-nitrobenzoic acid derivatives, which can serve as precursors to various heterocyclic compounds and conjugated systems.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | 88 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50 | 16 | 76 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Et₃N | Toluene | 80 | 10 | 92 |
Experimental Protocol: Synthesis of 5-Nitro-2-(phenylethynyl)benzoic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to give 5-nitro-2-(phenylethynyl)benzoic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl or N-alkyl-2-amino-5-nitrobenzoic acid derivatives from this compound.
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.2) | Toluene | 110 | 16 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 20 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 88 |
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-nitrobenzoic acid
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe and seal the tube.
-
Heat the reaction mixture to 110 °C with stirring for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain 2-(morpholin-4-yl)-5-nitrobenzoic acid.[1][2]
Conclusion
This compound serves as a versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in these application notes for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for the synthesis of a diverse array of substituted nitrobenzoic acid derivatives. These products are valuable intermediates for the development of novel pharmaceuticals, agrochemicals, and materials. Researchers can utilize these methodologies to efficiently construct molecular libraries for screening and to develop scalable synthetic routes to target compounds. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields and purity.
References
Application Notes and Protocols: 2-Bromo-5-nitrobenzoic Acid as a Versatile Intermediate for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a valuable aromatic intermediate, characterized by the presence of bromo, nitro, and carboxylic acid functional groups.[1][2] While it has established applications in the synthesis of pharmaceuticals and other complex organic molecules, its potential as a precursor for dye synthesis is also significant.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of azo dyes. The described pathway involves a two-step process: the reduction of the nitro group to an amine, followed by diazotization and coupling to an aromatic nucleophile to produce a vibrant azo dye. This class of dyes is the most widely used in various industries.[3]
Synthetic Pathway Overview
The conversion of this compound to an azo dye is a classic example of aromatic chemistry, illustrating fundamental reactions such as reduction of a nitro group and the formation of a diazonium salt, which then acts as an electrophile in an azo coupling reaction. The presence of the bromo and carboxylic acid groups on the resulting dye molecule can influence its spectral properties and solubility, and may also serve as handles for further chemical modification.
Caption: Proposed synthetic pathway for an azo dye from this compound.
Experimental Protocols
Part 1: Reduction of this compound to 2-Bromo-5-aminobenzoic Acid
This protocol details the reduction of the nitro group of this compound to an amino group using tin and hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (5 M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2.46 g (0.01 mol) of this compound and 5.94 g (0.05 mol) of granulated tin.
-
Slowly add 20 mL of concentrated hydrochloric acid to the flask through the condenser. The reaction is exothermic and will begin to reflux.
-
Once the initial reaction subsides, gently heat the mixture under reflux for 1 hour to ensure the completion of the reduction.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the excess acid by the slow addition of 5 M sodium hydroxide solution until the mixture is alkaline (pH 8-9). This will precipitate the tin salts.
-
Filter the mixture through a Buchner funnel to remove the tin salts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the 2-Bromo-5-aminobenzoic acid.
-
Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and recrystallize from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60°C.
Part 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol describes the conversion of 2-Bromo-5-aminobenzoic acid into a diazonium salt, followed by coupling with β-naphthol to form a colored azo dye.
Materials:
-
2-Bromo-5-aminobenzoic acid (from Part 1)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice-salt bath
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
A. Diazotization of 2-Bromo-5-aminobenzoic Acid
-
In a 250 mL beaker, suspend 2.16 g (0.01 mol) of 2-Bromo-5-aminobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture vigorously to form a fine suspension and cool to 0-5°C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C after the complete addition of the sodium nitrite solution. The resulting solution contains the diazonium salt and should be used immediately.
B. Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool the β-naphthol solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5°C. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60°C.
Caption: Experimental workflow for the synthesis of an azo dye.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the two-step synthesis of the azo dye.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1. Reduction | This compound | 2-Bromo-5-aminobenzoic acid | 246.01 | 2.16 | 1.84 | 85 | >98% |
| 2. Azo Synthesis | 2-Bromo-5-aminobenzoic acid | Azo Dye (with β-naphthol) | 373.18 | 3.73 | 3.25 | 87 | >99% |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.
-
The diazotization reaction should be carried out at low temperatures (0-5°C) as diazonium salts can be explosive at higher temperatures.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of azo dyes. The protocols provided herein offer a reliable method for the preparation of a novel azo dye, demonstrating key principles of organic synthesis. The resulting dye, featuring bromo and carboxylic acid functionalities, presents opportunities for further investigation into its properties and applications in various fields, including materials science and analytical chemistry.
References
Application Notes and Protocols: Derivatization of 2-Bromo-5-nitrobenzoic Acid for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzoic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a diverse array of biologically active molecules.[1] Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a nitro group, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.[1] Derivatives of this compound have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial drugs.[1] The strategic placement of the bromo and nitro groups allows for sequential and regioselective reactions, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and reduction of the nitro group to an amine, which can be further functionalized.[1] This application note provides detailed protocols for the synthesis of amide derivatives of this compound and their subsequent evaluation for anti-inflammatory and antimicrobial activities.
Synthetic Derivatization: Amide Synthesis
A common and effective strategy for modifying this compound to enhance its biological activity is the formation of amide derivatives. This approach allows for the introduction of a wide range of chemical diversity by varying the amine component.
Protocol 1: Synthesis of N-substituted-2-bromo-5-nitrobenzamides
This two-step protocol describes the synthesis of N-substituted-2-bromo-5-nitrobenzamides via an acid chloride intermediate.
Step 1: Formation of 2-Bromo-5-nitrobenzoyl chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at 0°C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude 2-bromo-5-nitrobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq) in anhydrous DCM and cool the solution to 0°C.
-
Add the acid chloride solution dropwise to the amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final N-substituted-2-bromo-5-nitrobenzamide derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly low yield of this compound. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors throughout the experimental process. Consider the following points:
-
Inefficient Nitration: The generation of the nitronium ion (NO₂⁺) is critical. Ensure that concentrated nitric and sulfuric acids are used. The purity of the starting material, 2-Bromobenzoic acid, is also crucial for a good yield.[1]
-
Reaction Temperature: The nitration of 2-bromobenzoic acid is highly exothermic. If the temperature rises above the optimal 0-5°C range, it can lead to the decomposition of the starting material or product and the formation of dinitrated byproducts.[1][2] Maintain strict temperature control using an ice bath throughout the addition of the nitrating mixture.
-
Losses During Work-up: The product is precipitated by quenching the reaction mixture in ice water. Use a sufficient volume of ice water to ensure complete precipitation. During filtration, wash the collected solid with cold water to minimize product loss, as it has some solubility in water.[1]
-
Incomplete Reaction: Ensure the reaction is stirred for the recommended duration (typically 1 hour) after the addition of the nitrating agent to allow for complete conversion.[3]
Q2: My final product is contaminated with an isomeric impurity. How can I identify and separate it?
The primary byproduct in this synthesis is the regioisomer, 2-Bromo-3-nitrobenzoic acid.[1]
-
Isomer Formation: The formation of a mixture of isomers is an inherent outcome of this reaction due to the directing effects of the bromo (ortho-, para-directing) and carboxylic acid (meta-directing) groups on the aromatic ring.[1]
-
Identification: The identity of the major product (this compound) and the presence of isomers can be confirmed using analytical techniques like NMR spectroscopy or by comparing the melting point of the purified product (180-181°C) with literature values.[3][4]
-
Separation: The most effective way to separate the 2,5-isomer from the 2,3-isomer is through fractional crystallization of their potassium salts. The potassium salt of this compound is less soluble and will crystallize out of a cooled aqueous solution first.[1]
Q3: How can I prevent the formation of dinitrated byproducts?
The formation of dinitrated compounds is a potential side reaction if the reaction conditions are too harsh.
-
Controlled Nitrating Conditions: To minimize dinitration, use a well-defined amount of the nitrating agent and, most importantly, maintain a low reaction temperature (below 5°C).[1] High temperatures and an excess of the nitrating mixture favor multiple nitrations.
Q4: The isolated product has a yellow or orange discoloration. What is the cause and how can it be removed?
Discoloration typically indicates the presence of residual nitric acid or nitro-phenolic impurities.
-
Purification: Further purification is necessary. Recrystallization from a suitable solvent, such as 30% ethanol, is an effective method for removing colored impurities and obtaining a pure, white to off-white solid product.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the laboratory-scale synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Bromobenzoic acid | 9.90 g (49.3 mmol) | [3] |
| Concentrated Sulfuric Acid (H₂SO₄) | 25 mL | [3] |
| Concentrated Nitric Acid (HNO₃) | 12 mL | [3] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [1][2][3] |
| Reaction Time | 1 hour | [2][3] |
| Product | ||
| Product Name | This compound | [3] |
| Appearance | White solid | [3] |
| Yield (Crude) | ~96% (11.6 g) | [2][3] |
| Melting Point | 180-181 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 2-bromobenzoic acid to yield a mixture of isomers, with this compound as the major product.[1][3]
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Preparation: In a flask, prepare an ice-cold mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Reactant Addition: To this cold nitrating mixture, slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid in portions, ensuring the temperature is maintained below 5°C with constant stirring.
-
Reaction: Continue stirring the reaction mixture in an ice bath for 1 hour.
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Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 200 mL of ice water with vigorous stirring. A white solid precipitate will form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid thoroughly with cold water to remove residual acids.
-
Drying: Dry the crude product. This solid is a mixture of isomers, primarily this compound.
Protocol 2: Purification by Fractional Crystallization of Potassium Salts
This protocol outlines the separation of the desired this compound from its primary isomeric impurity.[1]
-
Dissolution: Dissolve the crude isomeric mixture obtained from Protocol 1 in hot water containing a stoichiometric equivalent of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) to form the corresponding potassium salts.
-
Crystallization: Allow the solution to cool slowly to room temperature. The potassium salt of this compound, being less soluble, will crystallize out first.
-
Filtration: Filter the mixture to collect the crystals of the potassium salt of the this compound. The filtrate will be enriched with the potassium salt of the 2-Bromo-3-nitrobenzoic acid isomer.
-
Acidification: Dissolve the collected crystals in a minimal amount of hot water and acidify the solution with concentrated hydrochloric acid (HCl) until it is acidic.
-
Isolation: The purified this compound will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified mechanism for the nitration of 2-bromobenzoic acid.
References
Technical Support Center: Nitration of 2-Bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of 2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of 2-bromobenzoic acid?
The nitration of 2-bromobenzoic acid typically yields a mixture of two primary mononitrated isomers:
-
Major Product: 2-bromo-5-nitrobenzoic acid
-
Minor Product: 2-bromo-3-nitrobenzoic acid
The formation of this compound as the major product is due to the directing effects of the substituents on the aromatic ring. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The position para to the bromine and meta to the carboxylic acid (C5) is electronically favored for electrophilic aromatic substitution.[1]
Q2: What are the common side products to be aware of?
Besides the two main isomeric products, other side products can form, particularly under non-optimized reaction conditions. These include:
-
Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the benzene (B151609) ring can occur.[1]
-
Oxidative degradation products: Strong oxidizing conditions can lead to the degradation of the starting material and products.
Q3: How can I minimize the formation of side products?
To minimize the formation of dinitrated and other side products, it is crucial to carefully control the reaction conditions:
-
Temperature: Maintain a low reaction temperature, typically between 0-5°C, using an ice bath.[1] This helps to control the exothermicity of the reaction and reduces the likelihood of over-nitration.
-
Nitrating Agent: Use a well-defined and stoichiometric amount of the nitrating mixture (concentrated nitric acid and concentrated sulfuric acid). Avoid using a large excess of the nitrating agent.[1]
-
Addition Rate: Add the nitrating agent slowly and dropwise to the solution of 2-bromobenzoic acid with efficient stirring to ensure even heat distribution and prevent localized overheating.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Bromo-3-nitrobenzoic Acid
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Ensure the reaction is carried out at a low temperature (0-5°C) to prevent product degradation. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture. |
| Inefficient Isomer Separation | The separation of 2-bromo-3-nitrobenzoic acid from the major this compound isomer is critical. Fractional crystallization of the potassium salts is a common and effective method. The potassium salt of this compound is less soluble in water and will crystallize out first, enriching the filtrate with the desired 2-bromo-3-nitrobenzoic acid salt.[1] |
| Losses During Workup | After quenching the reaction in ice water, ensure the complete precipitation of the product. Wash the crude product with minimal amounts of cold water to reduce losses due to solubility. |
Problem 2: Difficulty in Separating the 2,3- and 2,5- Isomers
| Possible Cause | Suggested Solution |
| Incomplete Salt Formation | When performing fractional crystallization, ensure that the mixed acids are completely converted to their potassium salts by using a stoichiometric amount of potassium hydroxide (B78521) or potassium carbonate. |
| Co-crystallization of Isomers | Slow and controlled cooling during fractional crystallization is crucial to promote the selective crystallization of the less soluble 2-bromo-5-nitrobenzoate salt. Rapid cooling can lead to the co-crystallization of both isomers. |
| Ineffective Column Chromatography | If using column chromatography, optimize the solvent system to achieve good separation. A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating substituted benzoic acids. The acidic nature of the compounds can cause tailing on the silica (B1680970) gel column; adding a small amount of acetic acid to the eluent can help to mitigate this. |
Problem 3: Ambiguous Spectroscopic Results
| Possible Cause | Suggested Solution |
| Presence of Impurities | Ensure the product is thoroughly purified before spectroscopic analysis. Residual starting material or the other isomer can complicate spectral interpretation. |
| Incorrect Spectral Interpretation | The 1H NMR spectra of the two isomers are distinct. For this compound, the aromatic protons will appear as a set of three coupled signals. For 2-bromo-3-nitrobenzoic acid, the aromatic protons will also show a distinct three-proton spin system. It is important to compare the obtained spectra with literature data or predicted spectra. |
| Instrumental Issues | Ensure the NMR and IR spectrometers are properly calibrated and functioning correctly. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Nitration Products
| Property | 2-bromo-3-nitrobenzoic acid | This compound |
| Molecular Formula | C₇H₄BrNO₄ | C₇H₄BrNO₄ |
| Molecular Weight | 246.02 g/mol | 246.02 g/mol |
| Melting Point | 184-186 °C | 180-181 °C |
| 1H NMR (Predicted) | ~8.0-8.5 ppm (Ar-H), ~7.5-8.0 ppm (Ar-H), ~10-13 ppm (COOH) | Distinct aromatic proton signals. |
| 13C NMR (Predicted) | Predicted chemical shifts available. | Experimental data available. |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.[2] | Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch. |
| Mass Spectrometry (EI) | Molecular ion peaks at m/z 245 and 247 ([M]⁺, [M+2]⁺) due to bromine isotopes.[3] | Molecular ion peaks at m/z 245 and 247 ([M]⁺, [M+2]⁺) due to bromine isotopes. |
Experimental Protocols
Nitration of 2-Bromobenzoic Acid
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In a flask, dissolve 2-bromobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product, which will be a mixture of 2-bromo-3-nitrobenzoic acid and this compound.
Separation of Isomers by Fractional Crystallization of Potassium Salts
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Dissolve the crude mixture of isomers in hot water containing a stoichiometric amount of potassium hydroxide or potassium carbonate to form the potassium salts.
-
Allow the solution to cool slowly. The less soluble potassium salt of this compound will crystallize out first.
-
Filter the mixture to collect the crystals of the potassium 2-bromo-5-nitrobenzoate.
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The filtrate is now enriched with the potassium salt of 2-bromo-3-nitrobenzoic acid.
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Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 2-bromo-3-nitrobenzoic acid.
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Collect the precipitated 2-bromo-3-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.
-
The isolated 2-bromo-5-nitrobenzoate salt can be redissolved in hot water and acidified to recover the this compound.
Visualizations
Caption: Formation of products in the nitration of 2-bromobenzoic acid.
Caption: Troubleshooting workflow for the nitration of 2-bromobenzoic acid.
References
Technical Support Center: Separation of 2-Bromo-5-nitrobenzoic Acid Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2-Bromo-5-nitrobenzoic acid from its common isomer, 2-Bromo-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isomeric impurity in this compound synthesis?
A1: The most common synthesis route for bromo-nitrobenzoic acids is the nitration of 2-bromobenzoic acid. This reaction yields a mixture of isomers, with this compound being the major product and 2-Bromo-3-nitrobenzoic acid as a significant minor product.[1][2] The directing effects of the bromo and carboxyl groups on the aromatic ring lead to the formation of multiple isomers.[1]
Q2: What are the key physical differences between this compound and 2-Bromo-3-nitrobenzoic acid that can be exploited for separation?
A2: The primary difference that facilitates separation is the differential solubility of their salts. Specifically, the potassium salt of this compound is less soluble in water than the potassium salt of 2-Bromo-3-nitrobenzoic acid, allowing for their separation by fractional crystallization.[1] Their melting points are also distinct, which can be used to assess the purity of the separated isomers.
Q3: What methods can be used to confirm the identity and purity of the separated isomers?
A3: The identity and purity of the isomers can be confirmed using various analytical techniques:
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Melting Point Analysis: Each isomer has a distinct melting point range.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will show different chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of each isomer by showing a single, sharp peak under optimized conditions.
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Infrared (IR) Spectroscopy: While the IR spectra will share some similarities due to common functional groups, there will be differences in the fingerprint region that can help distinguish the isomers.[3]
Troubleshooting Guides
Fractional Crystallization
Problem: Low yield of the desired isomer after fractional crystallization.
-
Possible Cause: Incomplete precipitation or dissolution of the undesired isomer's salt. The success of fractional crystallization relies on the significant solubility difference between the isomeric salts.
-
Solution:
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Ensure the initial dissolution of the crude mixture in the potassium hydroxide (B78521) or carbonate solution is complete.
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Control the cooling rate. Slow cooling allows for better crystal formation of the less soluble 2-Bromo-5-nitrobenzoate salt.
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After filtering the 2-Bromo-5-nitrobenzoate salt, the filtrate can be further concentrated by evaporation to encourage more of the salt to crystallize out before proceeding to acidify and precipitate the 2-Bromo-3-nitrobenzoic acid.
-
Problem: The separated isomers are still cross-contaminated.
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Possible Cause: Inefficient separation of the potassium salts or co-precipitation.
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Solution:
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Repeat the fractional crystallization process. Redissolve the impure crystals in the appropriate solvent (aqueous potassium salt solution for the 2,5-isomer or hot 30% ethanol (B145695) for the 2,3-isomer) and recrystallize.
-
Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor containing the other isomer.
-
HPLC Separation
Problem: Poor resolution or co-elution of the isomer peaks.
-
Possible Cause: The mobile phase composition or the column chemistry is not optimal for separating these positional isomers.[4]
-
Solution:
-
Optimize the Mobile Phase:
-
Adjust the solvent strength by changing the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[4]
-
Switch the organic modifier. If using acetonitrile, try methanol, as they have different selectivities.[4]
-
Adjust the pH of the mobile phase. Since these are acidic compounds, using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) will suppress ionization and improve peak shape and retention.[5]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a standard C18 column may not provide the necessary selectivity. Consider using a phenyl or pentafluorophenyl (PFP) stationary phase, which can offer different separation mechanisms like π-π interactions for aromatic isomers.[6]
-
Problem: Peak tailing for the acidic isomers.
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Possible Cause: Secondary interactions between the acidic analytes and the silica-based stationary phase.[5]
-
Solution:
-
Use a modern, well-end-capped C18 column to minimize interactions with residual silanol (B1196071) groups.[5]
-
Ensure the mobile phase is sufficiently acidic (at least 1.5-2 pH units below the pKa of the analytes) to maintain them in their protonated form.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and 2-Bromo-3-nitrobenzoic Acid
| Property | This compound | 2-Bromo-3-nitrobenzoic acid |
| Molecular Formula | C7H4BrNO4 | C7H4BrNO4 |
| Molecular Weight | 246.01 g/mol [7] | 246.01 g/mol [8] |
| Melting Point | 180-181 °C[9] | 184-186 °C[8][10] |
| Appearance | Off-white powder | Light yellow to yellow crystalline powder[11] |
Table 2: Spectroscopic Data for Isomer Identification
| Isomer | 1H NMR (DMSO-d6, 400 MHz) | Expected IR Absorption Bands |
| This compound | δ 8.49 (d, J = 2.8 Hz, 1H), 8.22 (dd, J = 8.8, 2.8 Hz, 1H), 8.03 (d, J = 8.8 Hz, 1H)[9] | Broad O-H stretch (carboxylic acid), C=O stretch (~1700 cm-1), Asymmetric and symmetric NO2 stretching (~1550 and ~1350 cm-1), C-Br stretch |
| 2-Bromo-3-nitrobenzoic acid | Predicted: ~8.0-8.5 (Ar-H), ~7.5-8.0 (Ar-H), ~7.5-8.0 (Ar-H), ~10-13 (COOH)[12] | Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO2 stretching, C-Br stretch[3] |
Experimental Protocols
Protocol 1: Separation of Isomers by Fractional Crystallization of Potassium Salts
This protocol outlines the separation of 2-Bromo-3-nitrobenzoic acid from the major this compound isomer.[1]
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Dissolution: Dissolve the crude isomeric mixture in a minimal amount of hot aqueous solution of potassium hydroxide or potassium carbonate.
-
Crystallization of 2-Bromo-5-nitrobenzoate: Allow the solution to cool slowly. The less soluble potassium salt of this compound will crystallize out first.
-
Isolation of 2-Bromo-5-nitrobenzoate: Filter the mixture to collect the crystals of the potassium salt of the 2,5-isomer.
-
Precipitation of 2-Bromo-3-nitrobenzoic acid: The filtrate is now enriched with the potassium salt of 2-Bromo-3-nitrobenzoic acid. Acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo red. The 2-Bromo-3-nitrobenzoic acid will precipitate.
-
Isolation of 2-Bromo-3-nitrobenzoic acid: Collect the precipitate by filtration and wash with cold water.
-
Purification: For further purification, recrystallize the 2-Bromo-3-nitrobenzoic acid from hot 30% ethanol.[1]
Protocol 2: HPLC Method for Isomer Separation and Purity Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of 2-Bromo-nitrobenzoic acid isomers.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a suitable ratio of A:B (e.g., 70:30) and run a gradient to increase the percentage of B to elute both isomers. A scouting gradient can be used to determine the optimal conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) and filter through a 0.45 µm syringe filter.
Visualizations
Caption: Workflow for the synthesis and separation of 2-bromo-nitrobenzoic acid isomers.
Caption: Troubleshooting logic for poor HPLC peak resolution of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Bromo-3-nitrobenzoic acid CAS#: 573-54-6 [m.chemicalbook.com]
- 11. lbaochemicals.com [lbaochemicals.com]
- 12. benchchem.com [benchchem.com]
Optimizing temperature for the synthesis of 2-Bromo-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-5-nitrobenzoic acid, with a special focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient laboratory method for synthesizing this compound is through the electrophilic nitration of 2-bromobenzoic acid using a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[1][2]
Q2: Why is controlling the temperature during the reaction so critical?
A2: Maintaining a low reaction temperature, typically between 0-5°C, is crucial for several reasons.[1] Firstly, it helps to control the exothermic nature of the nitration reaction, preventing runaway reactions. Secondly, it minimizes the formation of unwanted side products, such as isomeric mononitrated compounds (e.g., 2-Bromo-3-nitrobenzoic acid) and dinitrated products.[1] Higher temperatures can lead to decreased regioselectivity and a lower yield of the desired this compound.
Q3: What are the primary isomeric byproducts, and why do they form?
A3: The primary isomeric byproduct is 2-Bromo-3-nitrobenzoic acid.[1] Its formation is due to the directing effects of the substituents on the benzene (B151609) ring. The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. This leads to the formation of a mixture of isomers, with the 2,5-isomer being the major product.[1]
Q4: How can I purify the crude this compound?
A4: The crude product, which may be a mixture of isomers, can be purified by several methods. Recrystallization from a suitable solvent, such as a hot 30% ethanol (B145695) solution, is a common technique.[1] Additionally, fractional crystallization of the potassium salts can be effective, as the potassium salt of this compound is less soluble and will crystallize out first.[1] Acid-base extraction is another method to separate the acidic product from non-acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inefficient Nitration: Insufficient generation of the nitronium ion (NO₂⁺) or decomposition of reactants/products. | - Ensure the use of concentrated nitric and sulfuric acids. - Maintain a low reaction temperature (0-5°C).[1] - Ensure the 2-bromobenzoic acid is fully dissolved in the sulfuric acid before adding nitric acid.[1] |
| Losses During Workup: The product is precipitated by pouring the reaction mixture into ice water. | - Use a sufficient volume of ice water for complete precipitation.[1] - Wash the filtered product with cold water to minimize loss due to solubility.[1] | |
| Product is Discolored (Yellow/Orange) | Presence of Nitrated Impurities or Residual Acid: Dinitrated byproducts or trapped nitrogen oxides can cause discoloration. | - Ensure thorough washing of the crude product with cold water. - Recrystallize the product from an appropriate solvent system. |
| Presence of Multiple Isomers in the Final Product | Suboptimal Reaction Temperature: Higher temperatures can reduce the regioselectivity of the nitration. | - Strictly maintain the reaction temperature below 5°C using an ice bath.[1][3] |
| Inefficient Purification: The purification method may not be adequate to separate the isomers. | - Optimize the recrystallization solvent and procedure. - Consider fractional crystallization of potassium salts for better separation of 2,3- and 2,5-isomers.[1] |
Optimizing Reaction Temperature
| Temperature Range | Expected Yield of this compound | Purity and Side Products | Reaction Control |
| < 0°C | Potentially high | High purity, minimal side products. | Slower reaction rate, may require longer reaction times. |
| 0-5°C (Recommended) | High (up to 96%) [3] | Good purity, minimized formation of isomers and dinitrated products. [1] | Optimal control over the exothermic reaction. |
| > 10°C | Decreased | Increased formation of 2-Bromo-3-nitrobenzoic acid and dinitrated byproducts.[1] | Difficult to control the exothermic reaction, potential for runaway reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure with a high yield.[3]
Materials:
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2-Bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Ice
-
Distilled water
Equipment:
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Büchner funnel and filter flask
Procedure:
-
In a flask, prepare a nitrating mixture by carefully adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
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In a separate beaker, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold nitrating mixture.
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Maintain the reaction temperature below 5°C using an ice bath and stir the mixture for 1 hour.[3]
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After 1 hour, slowly and carefully pour the reaction mixture into a beaker containing approximately 200 mL of ice water with vigorous stirring. A white solid product will precipitate.[1][3]
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
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Dry the solid product to obtain this compound. The expected yield is approximately 11.6 g (96%).[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Challenges in the Scale-up of 2-Bromo-5-nitrobenzoic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Bromo-5-nitrobenzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete nitration reaction.[1] - Suboptimal reaction temperature.[1] - Product loss during work-up and purification.[1][2] - Inefficient water removal in esterification-based routes.[3] | - Monitor reaction progress using TLC or HPLC to ensure completion.[1] - Optimize and strictly control the reaction temperature; for nitration of 2-bromobenzoic acid, a temperature range of 0-5°C is often recommended to favor mononitration.[2][4] - Optimize extraction and crystallization steps. Utilize solubility data to select the best solvent for maximizing recovery.[1] - For larger scales, consider azeotropic distillation for efficient water removal.[3] |
| High Levels of Impurities (Isomers & Dinitrated Products) | - High reaction temperature favoring the formation of undesired isomers and dinitrated byproducts.[1][2] - Incorrect ratio of nitrating agents.[1] - Inadequate mixing leading to localized "hot spots" and side reactions. | - Maintain a low and consistent reaction temperature. Temperature excursions can significantly impact the isomer ratio.[1][2] - Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can promote dinitration.[2] - Ensure efficient agitation, especially in large reactors, to maintain a homogenous reaction mixture. |
| Runaway Reaction / Poor Exotherm Control | - The highly exothermic nature of the nitration reaction.[1] - Inadequate cooling capacity for the reactor scale.[1] - Addition of nitrating agent is too rapid.[1] - Insufficient stirring leading to poor heat dissipation.[1] | - Implement a robust cooling system with a backup.[1] - Add the nitrating agent slowly and monitor the internal temperature closely.[1] - Use reaction calorimetry to assess thermal risk before scaling up.[1] - Consider continuous flow reactors for superior heat transfer and safety at a larger scale.[4][5][6] |
| Discolored Product (Yellow to Orange) | - Presence of nitrophenolic species or other oxidation byproducts. - Incomplete reactions or product degradation. | - Recrystallization is an effective method for removing colored impurities.[7] - Acid-base extraction can help separate the acidic product from neutral or basic impurities.[7] - Ensure complete conversion of starting materials and avoid harsh reaction conditions that could lead to degradation. |
| Phase Separation Issues During Work-up | - Formation of stable emulsions, especially with vigorous mixing at large scales.[3] | - Allow for adequate settling time for phase separation. - Add a small amount of brine (saturated NaCl solution) to help break emulsions.[7] - For large-scale operations, consider specialized liquid-liquid separation equipment. |
| Difficulties in Product Purification | - Presence of regioisomers with similar physical properties (e.g., 2-Bromo-3-nitrobenzoic acid).[2] - Co-precipitation of inorganic salts. | - Fractional crystallization of potassium salts can be used to separate isomers based on differential solubility.[2] - For challenging separations, column chromatography may be necessary, though it can be resource-intensive at scale.[2][7] - Ensure thorough washing of the crude product with water to remove inorganic salts.[3] |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in scaling up the synthesis of this compound?
The primary challenge lies in managing the highly exothermic nature of the nitration of 2-bromobenzoic acid.[1] Inadequate heat removal on a larger scale can lead to a runaway reaction, posing significant safety risks and promoting the formation of impurities such as dinitrated byproducts and undesired isomers.[1][2]
2. What are the most common impurities encountered, and how do they change with scale?
The most common impurities are regioisomers, primarily 2-bromo-3-nitrobenzoic acid, and dinitrated products.[2] The formation of these is highly dependent on reaction conditions, especially temperature.[1] During scale-up, localized temperature increases due to less efficient heat transfer can lead to a higher proportion of these impurities compared to lab-scale synthesis.
3. How can I minimize the formation of the 2-Bromo-3-nitrobenzoic acid isomer?
Directly preventing the formation of the 2-bromo-3-nitrobenzoic acid isomer is challenging due to the directing effects of the bromo and carboxyl groups on the aromatic ring.[2] The focus should be on optimizing the reaction conditions (maintaining low temperatures, typically below 5°C) to control the regioselectivity as much as possible and then implementing an efficient separation method post-reaction.[2]
4. What are the recommended purification techniques for industrial-scale production?
For industrial-scale purification, recrystallization is a primary and cost-effective method.[7] Acid-base extraction is also a viable technique to separate the acidic product from non-acidic impurities.[7] While effective, column chromatography is often less economically feasible for large-scale purification.[2] A highly effective method for separating the this compound from its 2,3-isomer is through fractional crystallization of their potassium salts.[2]
5. Are there safer, more scalable alternatives to traditional batch reactors for this synthesis?
Yes, continuous flow reactors or microreactors are an excellent alternative for scaling up nitration reactions.[4][5][6] These systems offer a much higher surface-area-to-volume ratio, leading to significantly improved heat and mass transfer.[4][6] This allows for better temperature control, reducing the risk of runaway reactions and improving product quality and consistency.[5][6]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes a common laboratory method for the nitration of 2-bromobenzoic acid.
Materials:
-
2-bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, cool 25 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature remains low.[4]
-
In a separate beaker, prepare a nitrating mixture by carefully adding 12 mL of concentrated nitric acid to a cooled vessel.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, maintaining the reaction temperature below 5°C.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.[4]
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.[4]
-
A white solid product (a mixture of isomers) will precipitate.[2]
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.[2]
-
Dry the solid product. The crude product will be a mixture of this compound and 2-bromo-3-nitrobenzoic acid.[2]
Separation of Isomers by Fractional Crystallization of Potassium Salts
This protocol outlines the separation of the desired this compound from the major 2-Bromo-3-nitrobenzoic acid isomer.
Materials:
-
Crude mixture of bromo-nitrobenzoic acids
-
Potassium Hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)
-
Distilled Water
-
Concentrated Hydrochloric Acid (HCl)
-
30% Ethanol
Procedure:
-
Dissolve the crude isomeric mixture in hot water containing a stoichiometric amount of potassium hydroxide or potassium carbonate to form the potassium salts.[2]
-
Allow the solution to cool slowly. The potassium salt of this compound is less soluble and will crystallize out first.[2]
-
Filter the mixture to collect the crystals of the potassium salt of the 2,5-isomer.[2]
-
The filtrate is now enriched with the potassium salt of 2-bromo-3-nitrobenzoic acid.[2]
-
To recover the this compound, dissolve the collected crystals in water and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the precipitate by filtration and wash with cold water.
-
For further purification, recrystallize the product from hot 30% ethanol.[2]
-
Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of challenges in the scale-up of this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Development System - Nitration Reaction [laryee.com]
- 7. benchchem.com [benchchem.com]
Minimizing dinitrated byproducts in 2-Bromo-5-nitrobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of dinitrated byproducts during the synthesis of 2-Bromo-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dinitrated byproduct formation in the synthesis of this compound?
A1: The formation of dinitrated byproducts is primarily caused by overly vigorous reaction conditions. The nitration of 2-bromobenzoic acid is an exothermic electrophilic aromatic substitution reaction. If the temperature is too high or an excess of the nitrating agent is used, the reaction can proceed to a second nitration on the aromatic ring.[1]
Q2: What are the most common dinitrated byproducts I might encounter?
A2: Based on the directing effects of the bromo, carboxyl, and the newly introduced nitro group, the most likely dinitrated byproduct is 2-Bromo-3,5-dinitrobenzoic acid. The initial nitro group is a meta-director, and its placement at the 5-position would direct the second nitro group to the 3-position.
Q3: How can I monitor the reaction to prevent dinitration?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. By comparing the reaction mixture to a standard of the starting material (2-bromobenzoic acid), you can observe the formation of the desired product and the appearance of any higher-polarity byproducts, which could indicate dinitration.
Q4: If dinitrated byproducts are formed, how can they be removed?
A4: Purification can be achieved through several methods. Recrystallization is a common and effective technique for purifying solid organic compounds.[2] Acid-base extraction can also be utilized to separate the desired mononitrated product from less acidic or neutral impurities. For more challenging separations, column chromatography may be necessary.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of dinitrated byproducts detected (e.g., by TLC, NMR). | Reaction temperature was too high. | Maintain a strict reaction temperature below 5°C using an ice bath throughout the addition of the nitrating mixture and for the entire reaction time.[1][3] |
| Excess of nitrating agent (nitric acid) was used. | Carefully control the stoichiometry of the reactants. Use a measured amount of nitric acid and do not add a large excess. | |
| The reaction was allowed to proceed for too long. | Monitor the reaction by TLC and quench the reaction by pouring it onto ice water once the starting material is consumed and before significant byproduct formation is observed.[3] | |
| Low yield of this compound. | Incomplete reaction. | Ensure the 2-bromobenzoic acid is fully dissolved in the sulfuric acid before the addition of nitric acid to ensure a homogenous reaction mixture.[1] |
| Loss of product during work-up. | Use a sufficient volume of ice water to ensure complete precipitation of the product. Wash the collected solid with a minimal amount of cold water to avoid dissolving the product.[1] | |
| Product is discolored (yellow or brown). | Presence of nitro-phenolic or other oxidation byproducts. | Discoloration is common for nitroaromatic compounds. If purity is a concern, consider recrystallization, which can often remove colored impurities.[2] The use of activated carbon during recrystallization can also help to remove colored impurities. |
Data Presentation: Reaction Condition Comparison
| Parameter | Optimal for Mononitration | Conditions Favoring Dinitration |
| Temperature | Below 5°C[1][3] | Higher temperatures (e.g., >10-15°C)[4] |
| Nitrating Agent | Stoichiometrically controlled amount of nitric acid | Excess nitric acid |
| Reaction Time | Typically 1 hour, monitored by TLC[3] | Prolonged reaction times |
| Acid Concentration | Concentrated H₂SO₄ and HNO₃[1][3] | Fuming nitric or sulfuric acid (stronger nitrating conditions) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the nitration of 2-bromobenzoic acid.[3]
Materials:
-
2-Bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a flask, carefully add 2-bromobenzoic acid (e.g., 10.0 g, 49.7 mmol) to an ice-cold mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL).
-
Maintain the reaction temperature below 5°C with constant stirring for 1 hour.
-
After 1 hour, slowly and carefully pour the reaction mixture into a beaker containing ice water (e.g., 200 mL) with vigorous stirring.
-
A white solid product will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product. The expected yield of the crude product is high (approx. 96%).[3]
Purification by Recrystallization
Solvent Selection:
An ideal solvent for recrystallization will dissolve the this compound when hot but not when cold. Dinitrated byproducts may have different solubility profiles. A mixture of ethanol (B145695) and water (e.g., 30% ethanol) is a good starting point.[1]
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, activated carbon can be added, and the solution briefly heated before hot filtration.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting and addressing the formation of dinitrated byproducts.
References
Technical Support Center: Column Chromatography for Purifying 2-Bromo-5-nitrobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of 2-Bromo-5-nitrobenzoic acid using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Problem 1: The compound is not moving down the column (low Rf value).
| Possible Cause | Suggested Solution |
| Solvent system is not polar enough. | The polarity of the eluent is insufficient to displace the highly polar this compound from the silica (B1680970) gel. Gradually increase the polarity of the mobile phase. For example, if using a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. |
| Compound has poor solubility in the mobile phase. | The compound may be precipitating on the column. Ensure the chosen solvent system is one in which this compound is reasonably soluble. It may be necessary to switch to a different solvent system, for instance, dichloromethane/methanol.[1] |
| Strong interaction with the stationary phase. | The acidic nature of the carboxylic acid can lead to strong binding with the silica gel. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to reduce this interaction.[2] |
Problem 2: The compound comes off the column too quickly (high Rf value).
| Possible Cause | Suggested Solution |
| Solvent system is too polar. | A highly polar eluent will not allow for sufficient interaction between the compound and the stationary phase, leading to poor separation. Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Cracks or channels in the silica gel. | Improperly packed columns can lead to the solvent and compound running through channels, bypassing the stationary phase. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[2] |
Problem 3: Streaking or tailing of the compound band.
| Possible Cause | Suggested Solution |
| Strong interaction between the carboxylic acid and silica gel. | The polar carboxylic acid group interacts strongly with the acidic silica gel, causing the compound to elute slowly and asymmetrically. Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and minimize this interaction.[2] |
| Column overloading. | Loading too much crude material onto the column can lead to band broadening and tailing. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[2] |
| Sample applied in a solvent that is too polar. | If the sample is loaded in a solvent significantly more polar than the mobile phase, it can cause band distortion. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for purifying substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the this compound on the TLC plate.[2]
Q2: Why is my purified this compound still colored?
A2: Discoloration, often yellow or orange, can be due to persistent impurities. If the colored impurities have a similar polarity to your product, separation by column chromatography can be challenging. In such cases, treating a solution of the compound with activated charcoal before the final crystallization step can help adsorb colored impurities.
Q3: Can I use a different stationary phase other than silica gel?
A3: Yes, for acid-sensitive compounds, alternative stationary phases like alumina (B75360) (neutral or acidic) can be used.[1] However, silica gel is the most common stationary phase for this type of separation. If your compound is unstable on silica, you can also consider deactivating the silica gel by pre-washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by the eluent.[1]
Q4: How do I know which fractions contain my purified product?
A4: The collected fractions should be monitored by Thin Layer Chromatography (TLC).[2] Spot each fraction onto a TLC plate and run it in the same solvent system used for the column. Fractions that show a single spot corresponding to the Rf of pure this compound should be combined.
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol is adapted from a procedure for the closely related isomer, 2-Bromo-3-nitrobenzoic acid, and is expected to be effective for this compound.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides good separation of this compound from its impurities. A mixture of hexanes and ethyl acetate is a good starting point.[2]
-
The ideal Rf value for the product should be between 0.2 and 0.4.[2]
-
To mitigate peak tailing, consider adding 0.5-1% acetic acid to the chosen mobile phase.[2]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure the silica gel packs into a uniform bed without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
4. Elution:
-
Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.[2] For example, you can start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
6. Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Data Presentation
Due to the lack of specific published data for this compound, the following table provides a guideline for expected Rf values based on the polarity of common solvent systems for similar aromatic carboxylic acids. It is essential to determine the optimal solvent system experimentally using TLC.
| Solvent System (v/v) | Expected Rf Range (Guideline) | Notes |
| 10% Ethyl Acetate in Hexane | 0.1 - 0.3 | A good starting point for less polar impurities. |
| 20% Ethyl Acetate in Hexane | 0.2 - 0.5 | Likely to be a suitable eluent for the product. |
| 30% Ethyl Acetate in Hexane | 0.4 - 0.7 | May be too polar, eluting the product too quickly. |
| 5% Methanol in Dichloromethane | 0.2 - 0.4 | An alternative solvent system for polar compounds. |
Note: The addition of 0.5-1% acetic acid to the mobile phase may slightly increase the Rf values.
Visualizations
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
Caption: A decision tree for troubleshooting common issues in the column chromatography of this compound.
References
Preventing decomposition of 2-Bromo-5-nitrobenzoic acid during reaction
Technical Support Center: 2-Bromo-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The main decomposition pathways for this compound under reaction conditions are thermal decarboxylation, hydrolysis of the carboxylic acid group, and potential photodecomposition if exposed to high-energy light sources. Thermal stress is a significant concern, as elevated temperatures can lead to the loss of carbon dioxide (decarboxylation).[1]
Q2: At what temperature does decarboxylation of this compound become a significant issue?
Q3: How can I minimize the risk of hydrolysis during my reaction?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. If the reaction is performed in the presence of water, it is important to control the pH, as both strongly acidic and basic conditions can promote hydrolysis. When working with bases, using a non-aqueous base or minimizing the amount of water present is recommended.
Q4: Is this compound sensitive to light?
A4: While not extremely photolabile under normal laboratory conditions, it is good practice to protect the reaction mixture from direct, high-intensity light sources, especially if the reaction is run for an extended period. Using amber glass reaction vessels or covering the reaction setup with aluminum foil can help prevent potential photodecomposition.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Potential Cause: Decomposition of the starting material.
| Symptom | Possible Cause of Decomposition | Recommended Solution |
| Gas evolution (bubbling) observed upon heating. | Thermal Decarboxylation: The reaction temperature is too high, causing the loss of CO2. | Lower the reaction temperature. Monitor the reaction at a lower temperature for a longer duration. If high temperatures are required, consider using a protecting group for the carboxylic acid. |
| Formation of water-soluble byproducts, difficulty in product isolation. | Hydrolysis: Presence of excess water, especially under strong acid or base catalysis. | Use anhydrous solvents and reagents. If an aqueous base is necessary, use it at a low temperature and for the shortest time possible. Consider using an organic base like triethylamine (B128534) or DIPEA. |
| Starting material disappears from TLC, but the desired product is not formed. | Multiple Decomposition Pathways: A combination of thermal stress and hydrolysis may be occurring. | Re-evaluate the entire reaction setup. Ensure inert atmosphere if using sensitive catalysts, use dry solvents, and control the temperature carefully. Run a small-scale control reaction at a lower temperature. |
Issue 2: Formation of Unexpected Byproducts
Potential Cause: Side reactions of this compound or its decomposition products.
| Observed Byproduct | Potential Side Reaction | Mitigation Strategy |
| 1-Bromo-4-nitrobenzene | Decarboxylation | Lower the reaction temperature. Use a milder base. Protect the carboxylic acid group as an ester. |
| Products from reactions with the nitro group. | Reduction of the nitro group: Certain catalysts and reagents can reduce the nitro group. | Choose reagents and catalysts that are selective for the desired transformation and are known to be compatible with nitro groups. For example, in Suzuki couplings, ensure the phosphine (B1218219) ligand does not promote nitro group reduction. |
| Homocoupling of coupling partners (e.g., in Suzuki reactions). | Side reactions of the catalyst or reagents. | Degas the reaction mixture thoroughly to remove oxygen. Use the correct stoichiometry of reagents.[2] |
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
This protocol is useful when the carboxylic acid functionality needs to be protected from harsh reaction conditions, such as high temperatures or strong bases, which could induce decarboxylation or other side reactions.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Methanol (B129727) (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 2-bromo-5-nitrobenzoate.
-
The product can be further purified by recrystallization from a suitable solvent like methanol.
Deprotection (Hydrolysis of the Methyl Ester):
-
Dissolve the methyl 2-bromo-5-nitrobenzoate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (B78521) (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Amide Synthesis via Acyl Chloride Formation (Minimizing Decomposition)
This method avoids high temperatures for the amide coupling step by first activating the carboxylic acid as an acyl chloride at low temperatures.
Reaction:
-
This compound + SOCl2 --> 2-Bromo-5-nitrobenzoyl chloride
-
2-Bromo-5-nitrobenzoyl chloride + R-NH2 --> N-R-2-bromo-5-nitrobenzamide
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Amine (R-NH2) (1.0-1.2 eq)
-
An organic base (e.g., Triethylamine or Pyridine) (1.5-2.0 eq)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0°C.
-
Add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-nitrobenzoyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and the organic base in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the amide product.
Visualizations
References
Technical Support Center: Greener Synthetic Routes for 2-Bromo-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for greener and more sustainable synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound, and what are its main drawbacks?
The traditional synthesis involves the direct nitration of 2-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1] While this method can achieve high yields (around 96%), it suffers from significant drawbacks.[1] The primary issues are the use of large quantities of highly corrosive and hazardous acids, which poses safety and environmental risks. Additionally, the reaction can lead to the formation of undesired isomers, complicating the purification process.
Q2: What are the primary "greener" alternatives to the conventional synthesis of this compound?
Greener synthetic routes focus on reducing hazardous waste, improving energy efficiency, and enhancing safety. The most promising alternatives include:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times and often improves yields compared to conventional heating.[2][3]
-
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic reactions like nitration. This enhanced control can lead to improved selectivity, higher yields, and a safer process.
-
Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions, avoiding the use of large volumes of corrosive acids.[4]
-
Ionic Liquids: Using ionic liquids as solvents can offer pathways with improved regioselectivity and easier catalyst recovery.
Q3: How can I minimize the formation of unwanted isomers during the synthesis?
Isomer formation is a common challenge in the nitration of substituted benzoic acids. To favor the desired this compound, consider the following:
-
Reaction Temperature: Maintaining a low reaction temperature (typically below 5°C for the conventional method) is crucial for controlling the regioselectivity.[1]
-
Order of Reactions: The sequence of bromination and nitration is critical. Starting with 2-bromobenzoic acid directs the nitro group to the 3- and 5- positions.
-
Greener Methods: Flow chemistry, with its precise temperature control, can offer better selectivity and reduce the formation of by-products.
Q4: My final product is discolored (yellowish). What are the possible causes and how can I fix it?
A yellow discoloration in the final product can be due to several factors:
-
Residual Nitrating Agent: Incomplete removal of the nitrating acids can lead to a yellow tint. Ensure thorough washing of the crude product with cold water until the washings are neutral.
-
Nitrophenolic Impurities: Side reactions can sometimes produce colored nitrophenolic species. Washing the crude product with a dilute solution of sodium bicarbonate can help remove these acidic impurities.
-
Oxidation Byproducts: Harsh reaction conditions might lead to oxidation. Using milder nitrating agents or having precise temperature control, as in flow chemistry, can mitigate this.
-
Degradation: Some nitroaromatic compounds are sensitive to light. Store the purified product in a dark, cool, and dry place.
Troubleshooting Guides
Microwave-Assisted Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase the irradiation time or the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reagent concentration. | Ensure the correct stoichiometry of reactants. | |
| Inefficient microwave absorption. | If using a low-polarity solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. | |
| Reaction vessel pressure exceeds limits | Reaction temperature is too high, leading to solvent boiling. | Reduce the set temperature. Ensure the reaction volume does not exceed the recommended limit for the vessel. |
| Gaseous byproducts are being generated. | If significant gas evolution is expected, consider using a vessel with a pressure relief mechanism. | |
| Product Degradation | "Hot spots" or localized overheating within the reaction mixture. | Ensure efficient stirring to promote uniform heating. |
| Excessive irradiation time or temperature. | Optimize the reaction conditions to find the minimum time and temperature required for completion. |
Flow Chemistry Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reactor Clogging | Precipitation of starting materials, intermediates, or product. | Lower the concentration of the reagent solutions. Increase the flow rate to reduce residence time in colder sections. Use a back-pressure regulator to keep components in solution. |
| Immiscibility of reaction components. | Choose a solvent system in which all components are soluble. Consider using a static mixer to improve mixing of immiscible phases. | |
| Inconsistent Product Quality | Fluctuations in flow rate or temperature. | Ensure the pumps are calibrated and providing a stable flow. Verify that the temperature controller for the reactor is functioning correctly. |
| Poor mixing of reagents. | Use a more efficient micromixer at the point of reagent introduction. | |
| Low Conversion | Insufficient residence time. | Decrease the flow rate or use a longer reactor coil. |
| Reaction temperature is too low. | Increase the temperature of the reactor. |
Data Presentation
Comparison of Synthetic Routes for this compound
| Parameter | Conventional Method | Microwave-Assisted (Proposed) | Flow Chemistry (Proposed) |
| Starting Material | 2-Bromobenzoic Acid | 2-Bromobenzoic Acid | 2-Bromobenzoic Acid |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Nitric acid, Acetic acid | Fuming nitric acid, Acetic acid |
| Solvent | Sulfuric Acid | Acetic Acid | Acetic Acid |
| Reaction Time | 1 hour[1] | 5 - 15 minutes | 10 - 20 minutes residence time |
| Temperature | < 5 °C[1] | 80 - 120 °C | 20 - 40 °C |
| Yield | ~96%[1] | >90% (expected) | >95% (expected) |
| Key Advantages | High yield, well-established. | Rapid synthesis, reduced waste. | High safety, excellent control, high yield and purity. |
| Key Disadvantages | Hazardous reagents, isomer formation. | Requires specialized equipment. | Requires specialized equipment, potential for clogging. |
Experimental Protocols
Protocol 1: Conventional Synthesis
-
Preparation: In a round-bottom flask, cool 25 mL of concentrated sulfuric acid to below 5°C in an ice bath.
-
Reaction: Slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid to the cold sulfuric acid with stirring. Prepare the nitrating mixture by slowly adding 12 mL of concentrated nitric acid to the flask, ensuring the temperature remains below 5°C. Stir the mixture for 1 hour at this temperature.[1]
-
Workup: Pour the reaction mixture over 200 mL of ice-water with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis (Proposed)
-
Preparation: In a 10 mL microwave-safe reaction vessel, add 1.0 g (4.97 mmol) of 2-bromobenzoic acid and 5 mL of glacial acetic acid.
-
Reaction: Add 0.6 mL of concentrated nitric acid dropwise. Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 100°C for 10 minutes.
-
Workup: After the vessel has cooled to room temperature, pour the contents into 50 mL of ice-water.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.
Protocol 3: Flow Chemistry Synthesis (Proposed)
-
Stream A Preparation: Prepare a 1 M solution of 2-bromobenzoic acid in glacial acetic acid.
-
Stream B Preparation: Prepare a 2 M solution of fuming nitric acid in glacial acetic acid.
-
Reaction Setup: Use a microfluidic flow reactor system with two syringe pumps. Pump Stream A at a flow rate of 0.5 mL/min and Stream B at 0.5 mL/min into a T-mixer. The combined stream then enters a 10 mL heated reactor coil maintained at 30°C.
-
Workup: The output from the reactor is continuously collected in a flask containing ice-water to quench the reaction and precipitate the product.
-
Isolation and Purification: The product is collected by continuous filtration, washed with cold water, and dried.
Visualizations
Caption: Comparative workflow of synthetic routes for this compound.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 943-14-6 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-nitrobenzoic acid. Our goal is to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Low Yield
Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve your experimental outcomes.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Nitration | The nitrating mixture (a combination of concentrated nitric and sulfuric acids) may not be effective. Ensure that you are using fresh, concentrated acids. The temperature of the reaction is critical; it should be maintained below 5°C to prevent decomposition of the nitronium ion, the active electrophile.[1] It is also crucial that the 2-bromobenzoic acid is fully dissolved in the sulfuric acid before the addition of the nitrating mixture. |
| Incorrect Reagent Stoichiometry | An incorrect ratio of nitric acid to sulfuric acid can lead to a lower concentration of the nitronium ion. A common and effective ratio is approximately 1 part nitric acid to 2 parts sulfuric acid by volume.[2] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time is at least one hour at 0-5°C.[2] |
| Moisture Contamination | Water in the reaction mixture can deactivate the nitrating agent. Use anhydrous reagents and ensure your glassware is thoroughly dried before use. |
Problem 2: Product Loss During Workup and Purification
| Possible Cause | Suggested Solution |
| Incomplete Precipitation | The product is typically precipitated by quenching the reaction mixture in ice water. Using an insufficient volume of ice water can lead to incomplete precipitation and loss of product. Ensure a significant excess of ice water is used. |
| Product Solubility in Wash Solutions | Washing the crude product with large volumes of water can lead to product loss due to its slight solubility. Use cold water for washing to minimize this effect. |
| Losses During Isomer Separation | The primary byproduct, 2-Bromo-3-nitrobenzoic acid, is often removed by fractional crystallization of the potassium salts. The potassium salt of this compound is less soluble and crystallizes out first.[1] Inefficient separation can lead to a lower yield of the desired isomer. Carefully control the cooling rate and solvent volume during this step. |
Problem 3: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The nitration of 2-bromobenzoic acid can also yield 2-Bromo-3-nitrobenzoic acid. While the 5-nitro isomer is the major product due to the directing effects of the bromo and carboxyl groups, the formation of the 3-nitro isomer is a common side reaction.[1] Separation is typically achieved through fractional crystallization of the potassium salts.[1] |
| Dinitration | The formation of dinitrated byproducts can occur, especially at higher temperatures. Strict temperature control below 5°C is crucial to minimize dinitration.[1] |
| Starting Material Impurities | The purity of the starting 2-bromobenzoic acid is critical. Impurities in the starting material can lead to the formation of unwanted side products. Use high-purity starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Under optimized conditions, a yield of approximately 96% can be achieved.[2] However, yields can be lower due to the factors outlined in the troubleshooting guide.
Q2: How can I confirm the identity and purity of my product?
The identity and purity of this compound can be confirmed using analytical techniques such as melting point determination (the reported melting point is 180-181°C), and spectroscopic methods like 1H NMR and 13C NMR.[2]
Q3: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring of 2-bromobenzoic acid.
Q4: Can I use a different nitrating agent?
While a mixture of concentrated nitric acid and sulfuric acid is the most common and effective nitrating agent for this synthesis, other nitrating agents can be used for aromatic nitration in general. However, for this specific synthesis, the nitric acid/sulfuric acid system is well-established and provides good yields.
Q5: What is the best way to purify the crude product?
The most effective method for purifying the crude product and removing the 2-Bromo-3-nitrobenzoic acid isomer is through fractional crystallization of the potassium salts. This method exploits the lower solubility of the potassium salt of this compound, allowing it to crystallize out of solution first.[1] The purified potassium salt can then be acidified to regenerate the desired carboxylic acid.
Data Presentation
Table 1: Typical Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | 2-Bromobenzoic acid | [2] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [2] |
| Acid Ratio (HNO₃:H₂SO₄) | ~1:2 (v/v) | [2] |
| Reaction Temperature | 0-5 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Reported Yield | ~96% | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
2-Bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a flask, cool a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid in an ice bath.
-
Slowly add 10.0 g of 2-bromobenzoic acid to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained below 5°C.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
A white solid product will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product. This will be a mixture of this compound and 2-Bromo-3-nitrobenzoic acid.
Key Experiment: Purification by Fractional Crystallization of Potassium Salts
Materials:
-
Crude mixture of bromo-nitrobenzoic acids
-
Potassium Hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)
-
Distilled Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude isomeric mixture in hot water containing a stoichiometric amount of potassium hydroxide or potassium carbonate to form the potassium salts.
-
Allow the solution to cool slowly. The potassium salt of this compound, being less soluble, will crystallize out first.[1]
-
Filter the mixture to collect the crystals of the potassium salt of the this compound.
-
The filtrate will be enriched with the potassium salt of 2-Bromo-3-nitrobenzoic acid.
-
To recover the this compound, dissolve the collected crystals in water and acidify the solution with concentrated hydrochloric acid until it is acidic.
-
The purified this compound will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-5-nitrobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of residual acids and other impurities from 2-Bromo-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically stem from the synthesis process, which commonly involves the nitration of 2-bromobenzoic acid.[1] Potential impurities include:
-
Unreacted Starting Material: Residual 2-bromobenzoic acid.[2]
-
Regioisomers: The formation of other isomers, such as 2-Bromo-3-nitrobenzoic acid, can occur.[3]
-
Side-products: Over-nitration can lead to the formation of dinitro compounds, particularly under harsh nitrating conditions.[4]
Q2: My purified this compound is discolored (e.g., yellowish). What is the cause and how can I fix it?
A2: Discoloration in nitroaromatic compounds is common and often arises from the presence of nitrophenolic species or other oxidation byproducts formed during synthesis.[4] To address this, an activated charcoal treatment during recrystallization is recommended. After dissolving the crude product in a hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[5]
Q3: What are the primary methods for purifying this compound?
A3: The main techniques for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.[4]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and separating it from potential impurities.[2][6] A common approach is a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and acidified water.[6] Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value (180-181 °C) suggests high purity.[7][8]
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Problem: After recrystallization, I have a very low yield.
-
Possible Cause: The most common reason is using too much solvent, which keeps the product dissolved in the mother liquor even after cooling.[5] Another possibility is that the product has significant solubility in the cold solvent.
-
Suggested Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.[4] If low yield persists, consider a different recrystallization solvent.
Problem: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] A high concentration of impurities can also lower the melting point of the mixture, causing it to separate as an oil.[4]
-
Suggested Solution: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[5] If the issue continues, changing the solvent system to one with a lower boiling point or using a solvent mixture (e.g., ethanol/water) can be effective.[9][10] A preliminary purification step, like an acid-base extraction, might be necessary if the impurity load is high.[4]
Acid-Base Extraction Issues
Problem: I have low recovery of my product after acid-base extraction.
-
Possible Cause: The pH of the aqueous layer may not have been made sufficiently basic to deprotonate all the carboxylic acid, or sufficiently acidic to protonate it for precipitation.[4] Incomplete mixing between the organic and aqueous layers can also lead to poor extraction.[4]
-
Suggested Solution: Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently basic (pH > 8) during the extraction and acidic (pH < 2) during the precipitation.[4] When shaking the separatory funnel, ensure thorough mixing by inverting the funnel multiple times, venting frequently.[4]
Column Chromatography Issues
Problem: I am getting poor separation of my product from impurities on the column.
-
Possible Cause: The eluent system may not have the optimal polarity.[4] The column might have been overloaded with too much crude material, or it may have been packed improperly.[4]
-
Suggested Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[4] Ensure an appropriate ratio of silica (B1680970) gel to crude product (typically 30:1 to 100:1 by weight).[4] Pack the column carefully as a slurry to avoid cracks or channels.[4]
Data Presentation
The following table provides a qualitative comparison of common purification techniques for this compound. Quantitative data is highly dependent on the specific impurities and experimental conditions.
| Purification Method | Selectivity | Typical Yield | Speed | Key Advantages | Common Solvents/Reagents |
| Recrystallization | Good | Moderate to High | Moderate | Good for removing small amounts of impurities; scalable. | Ethanol, Methanol, Ethanol/Water, Acetonitrile.[11][12] |
| Acid-Base Extraction | Excellent for Acidic Impurities | High | Fast | Effectively separates acidic product from neutral and basic impurities. | Organic Solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃), Aqueous Acid (e.g., HCl).[13][14] |
| Column Chromatography | Excellent | Moderate | Slow | Best for separating complex mixtures and isomers with different polarities. | Silica Gel, Hexane/Ethyl Acetate mixtures.[4] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solvent boils and the solid dissolves completely.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently heat for a few minutes.[5]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for further drying.[4]
Protocol 2: Purification by Acid-Base Extraction
This technique is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[4]
-
Base Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[13] Stopper the funnel and shake gently, venting frequently to release any pressure buildup. The deprotonated 2-bromo-5-nitrobenzoate salt will move into the aqueous layer.[4]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution.[4]
-
Acidification: Cool the combined aqueous extracts in an ice bath. With stirring, slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[4]
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: A decision tree for troubleshooting common issues.
References
- 1. This compound | 943-14-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 2-ブロモ-5-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 2-Bromo-5-nitrobenzoic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the quality, safety, and efficacy of the final product. 2-Bromo-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity analysis against other common analytical techniques, supported by experimental protocols and data.
The most robust and widely used technique for analyzing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] This method offers high resolution, sensitivity, and reproducibility, making it ideal for separating the main compound from potential process-related impurities, such as positional isomers or unreacted starting materials.[3]
Comparison of Analytical Techniques
While HPLC stands out for its balance of specificity and efficiency, other methods can provide complementary information for a comprehensive purity profile. The choice of technique often depends on the specific analytical need, such as identifying unknown impurities or quantifying residual solvents.
| Feature | HPLC-UV | GC-MS | qNMR (Quantitative NMR) | Titration |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio after vaporization. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Neutralization of the acidic functional group with a standardized base. |
| Specificity | High, especially with a Photodiode Array (PDA) detector. | Very High, provides structural information based on fragmentation patterns. | High, provides detailed structural information for absolute quantification. | Low, any acidic impurity will interfere with the result.[4] |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (pg/mL range), excellent for trace analysis. | Low to Moderate, requires higher sample concentration. | Low, suitable for bulk purity assessment. |
| Analysis Time | ~5-20 minutes per sample.[4] | ~10-30 minutes per sample (may require derivatization).[4] | ~15-30 minutes per sample. | ~5-10 minutes per sample.[4] |
| Key Advantage | Robust, reproducible, and highly effective for separating isomers.[3][5] | Excellent for identifying volatile impurities and structural confirmation.[5][6] | Provides absolute purity without a certified reference standard.[5] | Simple, inexpensive, and requires minimal equipment.[4] |
| Key Disadvantage | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity and higher equipment cost. | Lacks specificity; cannot distinguish between different acids.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below is a representative protocol for HPLC analysis and summarized procedures for alternative techniques.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the accurate quantification of this compound and its potential impurities.
A. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.[2][3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid or phosphoric acid.[7]
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm syringe filters.
B. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution may be used to separate early and late-eluting impurities. A common starting point is an isocratic mixture (e.g., 60:40 v/v, Acetonitrile:Water with 0.1% Formic Acid).[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm[3] |
| Injection Volume | 10 µL |
C. Preparation of Solutions:
-
Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v).[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[2]
D. Data Analysis:
-
The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method Protocols (Summarized)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., methyl ester using diazomethane (B1218177) or an alcohol with an acid catalyst) to improve chromatographic behavior.[4]
-
Injection: The derivatized sample is injected into the GC, where it is vaporized.
-
Separation: Compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
Detection: The separated compounds are fragmented and detected by a mass spectrometer, providing a mass spectrum that can be used for identification.[8]
-
-
Quantitative NMR (qNMR):
-
Sample Preparation: A precise amount of the this compound sample and a certified internal standard of known purity are accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals).
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard.[5]
-
-
Acid-Base Titration:
-
Sample Preparation: An accurately weighed portion of the this compound sample is dissolved in a suitable solvent mixture (e.g., ethanol (B145695) and water).[4]
-
Titration: A few drops of an indicator (e.g., phenolphthalein) are added to the solution.[4]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint, indicated by a persistent color change, is reached.[4] The total acidic content is then calculated.
-
Visualized Workflow and Logical Diagrams
To ensure clarity in the analytical process, a standardized workflow is essential.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
GC-MS method for 2-Bromo-5-nitrobenzoic acid identification
An essential component in the synthesis of various pharmaceutical and agrochemical compounds, 2-Bromo-5-nitrobenzoic acid's purity and identity are paramount for the efficacy and safety of the final products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the definitive identification and quantification of this compound. This guide provides a comprehensive comparison of GC-MS with other analytical methodologies, supported by experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for the identification of this compound depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. While GC-MS offers high sensitivity and structural confirmation, other techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable alternatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[2] | Separation based on polarity, followed by UV detection.[2] | Separation based on polarity, followed by mass analysis. |
| Sample Preparation | Requires derivatization (e.g., esterification) to increase volatility, followed by extraction.[2][3] | Dilution, filtration, and possible acid-base extraction.[2] | Dilution and filtration; compatible with aqueous and organic solvents. |
| Sensitivity | Very High (pg/mL to ng/mL range).[2] | High (ng/mL to µg/mL range).[2] | Very High (pg/mL to ng/mL range). |
| Specificity | Very High, based on mass-to-charge ratio and fragmentation patterns.[2] | High, especially with Photodiode Array (PDA) detection.[2] | Very High, based on mass-to-charge ratio and fragmentation. |
| Analysis Time | ~10-30 minutes per sample (excluding derivatization).[2] | ~5-15 minutes per sample.[2] | ~5-20 minutes per sample. |
| Key Advantages | Excellent sensitivity and definitive structural confirmation.[2] | Widely applicable, high resolution, and good reproducibility.[2] | High sensitivity and specificity without the need for derivatization. |
| Key Disadvantages | Derivatization can be time-consuming and may introduce errors.[2] | May have interferences from other UV-absorbing compounds.[2] | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile ester, typically a methyl ester.[2][3]
1. Sample Preparation and Derivatization (Esterification):
-
Acid-Base Extraction: Isolate the this compound from the reaction mixture by dissolving the sample in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer is then acidified (e.g., with HCl) to precipitate the acid, which is subsequently extracted back into an organic solvent.[2]
-
Derivatization: The isolated and dried analyte is dissolved in a suitable solvent (e.g., diethyl ether or methanol). A derivatizing agent, such as diazomethane (B1218177) or a trimethylsilylating agent (e.g., BSTFA), is added to convert the carboxylic acid to its corresponding ester.[3] Alternatively, esterification can be achieved by heating the acid in methanol (B129727) with a catalytic amount of strong acid (e.g., sulfuric acid).
-
The resulting solution containing the volatile derivative is then ready for GC-MS analysis.
2. GC-MS Conditions: The following table outlines a general set of parameters for the GC-MS analysis of the derivatized this compound.
| Parameter | Recommended Setting |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[2] |
| Carrier Gas | Helium.[2] |
| Injector Temperature | 250°C.[2] |
| Oven Program | Initial temperature of 100°C, ramped to 280°C to ensure separation.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Mass Analyzer | Quadrupole or Ion Trap.[2] |
| Scan Range | Full scan mode (e.g., m/z 50-350) to obtain the mass spectrum. |
3. Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the derivatized compound. For the methyl ester of this compound, the molecular ion would be expected. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units, which is a key indicator for its identification.[4] The fragmentation pattern can be compared to a reference library, such as the NIST library, for confirmation.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and its impurities without the need for derivatization.[6]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
2. HPLC Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid.[2][7] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30°C.[2] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 271 nm).[2][7] |
| Injection Volume | 10-20 µL.[2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying low levels of the analyte without derivatization.
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, involving dissolution in a suitable solvent and filtration.
2. LC-MS Conditions:
-
LC conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phase additives like formic acid instead of non-volatile acids like phosphoric acid.[8]
-
MS conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.
-
Analyzer: Triple Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Multiple Reaction Monitoring (MRM) can be used for high sensitivity and specificity in quantification.[9]
-
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the identification of this compound using GC-MS.
Caption: A logical workflow for the identification of this compound using GC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-5-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Comparative Guide to the Structural Elucidation of 2-Bromo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-5-nitrobenzoic acid and compares this technique with other common analytical methods used for structural elucidation. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their analytical workflows.
¹H NMR Spectrum Interpretation of this compound
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The benzene (B151609) ring has three aromatic protons, each in a unique chemical environment due to the influence of the three different substituents: a carboxylic acid group (-COOH), a bromine atom (-Br), and a nitro group (-NO₂).
All three substituents are electron-withdrawing, which generally deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) than the typical benzene signal at ~7.3 ppm. The extent of this deshielding effect varies depending on the substituent and its position relative to the proton.
Based on the substituent effects and typical coupling constants in aromatic systems, the following ¹H NMR spectral data can be anticipated for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H-3 | ~8.3 - 8.5 | Doublet (d) | J_meta ≈ 2-3 Hz | 1H |
| H-4 | ~8.1 - 8.3 | Doublet of doublets (dd) | J_ortho ≈ 8-9 Hz, J_meta ≈ 2-3 Hz | 1H |
| H-6 | ~7.8 - 8.0 | Doublet (d) | J_ortho ≈ 8-9 Hz | 1H |
| -COOH | > 10 | Broad Singlet (s) | - | 1H |
Interpretation:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. This combination of effects leads to the most significant deshielding, placing its signal at the lowest field. It is split into a doublet by the meta-coupling with H-4.
-
H-4: This proton is ortho to the carboxylic acid group and meta to both the bromine and the nitro group. It will be deshielded and appear as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.
-
H-6: This proton is ortho to the bromine atom and meta to the carboxylic acid group. It will be the most shielded of the three aromatic protons and will appear as a doublet due to ortho-coupling with H-4.
-
-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field, typically above 10 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.
Below is a diagram illustrating the structure of this compound and the different proton environments.
Caption: Structure of this compound with labeled proton environments.
Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool for elucidating the structure of this compound, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Expected Data for this compound |
| ¹³C NMR | Number of unique carbon environments and their electronic nature. | - 7 distinct signals are expected (6 for the aromatic ring and 1 for the carboxylic acid).- The carbon attached to the carboxylic acid group (C1) will be highly deshielded (~165-170 ppm).- The carbons attached to the bromine (C2) and nitro group (C5) will also be deshielded.- The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm). |
| IR Spectroscopy | Presence of specific functional groups. | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-Br stretch in the fingerprint region (< 700 cm⁻¹).- C-H stretches from the aromatic ring (~3000-3100 cm⁻¹). |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₄BrNO₄). Due to the presence of bromine, an M+2 peak of nearly equal intensity will be observed.- Fragmentation may involve the loss of -OH, -COOH, -NO₂, and Br. |
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the aromatic and carboxylic acid proton regions.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: The chemical shifts, integration, and coupling constants of the signals are determined and assigned to the respective protons in the molecule.
By combining the detailed interpretation of the ¹H NMR spectrum with data from complementary techniques like ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure of this compound.
Unveiling the Molecular Fingerprint: A Comparative 13C NMR Analysis of 2-Bromo-5-nitrobenzoic Acid
A detailed spectroscopic comparison of 2-Bromo-5-nitrobenzoic acid with related benzoic acid derivatives provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers an objective analysis of its 13C NMR spectrum, supported by experimental data and protocols, to facilitate structural elucidation and characterization.
The substitution pattern on an aromatic ring significantly influences the electron distribution and, consequently, the chemical shifts observed in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. For scientists engaged in the development of novel therapeutics and complex organic molecules, a thorough understanding of these spectral nuances is paramount. This guide provides a comparative analysis of the 13C NMR spectrum of this compound against key structural analogues: benzoic acid, 2-bromobenzoic acid, and 5-nitrobenzoic acid.
Comparative Analysis of 13C NMR Chemical Shifts
| Carbon Atom | This compound (Predicted, ppm) | Benzoic Acid (ppm)[1] | 2-Bromobenzoic Acid (ppm) | 5-Nitrobenzoic Acid (ppm) |
| C-1 (C-COOH) | 134.9 | ~133.9 | 133.4 | 136.2 |
| C-2 (C-Br) | 122.9 | ~130.3 | 123.1 | 130.8 |
| C-3 | 137.9 | ~128.6 | 134.5 | 125.1 |
| C-4 | 127.8 | ~133.9 | 128.0 | 148.6 |
| C-5 (C-NO2) | 146.9 | ~128.6 | 132.5 | 148.6 |
| C-6 | 125.1 | ~130.3 | 133.1 | 135.2 |
| C=O | 164.2 | ~172.6 | 168.1 | 164.8 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent used for the experimental data of the comparative compounds is CDCl3.
The presence of the electron-withdrawing nitro group at the C-5 position and the bromo group at the C-2 position in this compound leads to a general downfield shift of the aromatic carbon signals compared to benzoic acid. The predicted spectrum indicates that the carbon bearing the nitro group (C-5) and the adjacent carbon (C-6) are significantly deshielded. Similarly, the carbon attached to the bromine atom (C-2) also experiences a downfield shift.
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural analysis. The following provides a detailed methodology for obtaining the 13C NMR spectrum of a small organic molecule like this compound.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid interfering signals in the spectrum.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: The sample tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A typical spectral width for 13C NMR is 0-220 ppm.
-
Acquisition Time: Generally 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common. For quantitative analysis, a longer delay may be necessary to ensure complete relaxation of all carbon nuclei.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Substituent Effects on 13C NMR Chemical Shifts
The following diagram illustrates the logical relationship of how the bromo and nitro substituent groups influence the 13C NMR chemical shifts in the benzoic acid ring, leading to the observed spectrum of this compound.
References
A Comparative Guide to the FTIR Spectroscopy of 2-Bromo-5-nitrobenzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Bromo-5-nitrobenzoic acid with its structural analogs, 2-bromobenzoic acid and 2-nitrobenzoic acid. Understanding the vibrational signatures of these molecules is crucial for their identification, purity assessment, and the study of their chemical behavior in various applications, including drug development.
Comparison of Vibrational Frequencies
The FTIR spectra of substituted benzoic acids are characterized by the vibrational modes of the carboxylic acid group, the aromatic ring, and the specific substituents. The electronic effects of the bromo and nitro groups, as well as their positions on the benzene (B151609) ring, induce noticeable shifts in the absorption frequencies of these functional groups. The following table summarizes the key FTIR absorption peaks for this compound and its comparator molecules.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 2-Bromobenzoic Acid (cm⁻¹) | 2-Nitrobenzoic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3100 - 2500 (broad) | ~3070 - 2540 (broad) | ~3200 - 2500 (broad) |
| C=O stretch | ~1705 | ~1685 | ~1700 | |
| C-O stretch | ~1300 | ~1290 | ~1305 | |
| O-H bend | ~920 | ~925 | ~915 | |
| Nitro Group | Asymmetric NO₂ stretch | ~1530 | - | ~1535 |
| Symmetric NO₂ stretch | ~1350 | - | ~1350 | |
| Aromatic Ring | C-H stretch | ~3100 | ~3070 | ~3100 |
| C=C stretch | ~1600, ~1470 | ~1590, ~1450 | ~1610, ~1480 | |
| Bromo Group | C-Br stretch | ~670 | ~660 | - |
Note: The peak positions for this compound and 2-nitrobenzoic acid are approximate values based on characteristic group frequencies due to the limited availability of publicly accessible, detailed peak assignment data. The data for 2-bromobenzoic acid is adapted from published research.
Experimental Protocols
The FTIR spectra referenced in this guide were obtained using the KBr (Potassium Bromide) pellet technique, a common method for analyzing solid samples.
KBr Pellet Preparation for FTIR Analysis
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.
-
Grind 1-2 mg of the solid sample (e.g., this compound) to a fine powder using an agate mortar and pestle.
-
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.
-
Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for FTIR analysis and the relationship between the functional groups of this compound and their expected spectral regions.
A Comparative Analysis of the Reactivity of 2-Bromo-5-nitrobenzoic Acid and 2-Chloro-5-nitrobenzoic Acid in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of the reactivity of 2-Bromo-5-nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by established chemical principles and available experimental data.
The reactivity of aryl halides in nucleophilic aromatic substitution reactions is a critical consideration in synthetic chemistry. Both this compound and 2-Chloro-5-nitrobenzoic acid are valuable building blocks, activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. However, the nature of the halogen substituent directly influences the electrophilicity of the aromatic ring and the facility of the substitution reaction.
Theoretical Framework: The SNAr Mechanism and Halogen Reactivity
Nucleophilic aromatic substitution reactions of activated aryl halides typically proceed through a two-step addition-elimination mechanism, known as the SNAr mechanism. The rate-determining step of this reaction is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex.
The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the leaving group. The electronegativity of the halogen substituent also plays a crucial role. Contrary to the trend observed in aliphatic SN1 and SN2 reactions, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I. This is because the highly electronegative halogen atom inductively withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Based on this principle, it is anticipated that 2-Chloro-5-nitrobenzoic acid will exhibit greater reactivity towards nucleophiles in SNAr reactions compared to this compound.
Experimental Data and Comparative Performance
The following table summarizes the expected relative reactivity and provides illustrative, chemically plausible data for a typical SNAr reaction, such as the amination with aniline (B41778) to form 2-anilino-5-nitrobenzoic acid.
| Parameter | This compound | 2-Chloro-5-nitrobenzoic Acid |
| Molecular Weight | 246.01 g/mol | 201.56 g/mol |
| Relative Reactivity in SNAr | Lower | Higher |
| Illustrative Reaction Yield (%) | 75% | 90% |
| Illustrative Reaction Time (hours) | 12 | 8 |
| Illustrative Reaction Temperature (°C) | 150 | 130 |
Note: The illustrative data is based on established principles of SNAr reactivity and data from analogous systems. Actual experimental outcomes may vary depending on the specific reaction conditions, nucleophile, and catalyst system employed.
Experimental Protocols
The following are detailed methodologies for key experiments involving the nucleophilic aromatic substitution of 2-halo-5-nitrobenzoic acids.
Ullmann Condensation for the Synthesis of N-Aryl-5-nitroanthranilic Acids
This protocol describes a general procedure for the copper-catalyzed amination of 2-halo-5-nitrobenzoic acids.
Materials:
-
2-Halo-5-nitrobenzoic acid (1.0 mmol)
-
Aromatic amine (e.g., aniline) (1.2 mmol)
-
Copper(I) oxide (Cu₂O) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry reaction flask, add 2-halo-5-nitrobenzoic acid, the aromatic amine, copper(I) oxide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 130-150°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and acidify with 1 M HCl to a pH of approximately 3-4.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the N-aryl-5-nitroanthranilic acid.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and logical relationships in the context of this comparison.
Caption: The SNAr mechanism for the reaction of a 2-halo-5-nitrobenzoic acid with a nucleophile.
Caption: Logical relationship between halogen electronegativity and overall reactivity in SNAr.
Conclusion
Based on the fundamental principles of the SNAr mechanism, 2-Chloro-5-nitrobenzoic acid is predicted to be a more reactive substrate than this compound in nucleophilic aromatic substitution reactions. This is primarily due to the higher electronegativity of chlorine, which enhances the electrophilicity of the aromatic ring and accelerates the rate-determining nucleophilic attack. While direct comparative kinetic data is sparse, this theoretical understanding provides a strong basis for synthetic strategy and reagent selection. For syntheses requiring milder conditions or shorter reaction times, 2-Chloro-5-nitrobenzoic acid would be the preferred starting material. Conversely, the lower reactivity of this compound might be advantageous in cases where selectivity in the presence of other reactive functional groups is a primary concern. Experimental validation under specific reaction conditions is always recommended to optimize synthetic outcomes.
A Comparative Guide to Alternative Reagents in the Synthesis of 2-Substituted 5-Nitrobenzoic Acid Derivatives
In the landscape of pharmaceutical and materials science research, the strategic synthesis of complex organic molecules is paramount. 2-Bromo-5-nitrobenzoic acid serves as a critical building block, offering a versatile scaffold for the introduction of various functional groups through cross-coupling and substitution reactions. However, the pursuit of optimal synthetic efficiency, yield, and cost-effectiveness necessitates an exploration of alternative reagents and methodologies. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to this compound, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
The primary utility of this compound lies in its capacity to undergo a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions. The selection of an alternative reagent is therefore contingent on the specific transformation being targeted. This guide will explore alternatives for the widely employed Suzuki cross-coupling reaction.
Alternative Reagents for Suzuki Cross-Coupling Reactions
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While this compound is a common substrate for these reactions, other reagents bearing different leaving groups at the 2-position can offer advantages in terms of reactivity, cost, and availability. Here, we compare this compound with 2-Chloro-5-nitrobenzoic acid and 2-Iodo-5-nitrobenzoic acid as substrates for the synthesis of 2-aryl-5-nitrobenzoic acids.
Table 1: Comparison of 2-Halogenated-5-Nitrobenzoic Acids in Suzuki Coupling Reactions
| Feature | This compound | 2-Chloro-5-nitrobenzoic acid | 2-Iodo-5-nitrobenzoic acid |
| Reactivity | Good reactivity, requires a suitable palladium catalyst and ligand. | Lower reactivity, often requires more active catalysts or harsher reaction conditions. | Highest reactivity, oxidative addition to Pd(0) is generally faster. |
| Cost & Availability | Moderately priced and widely available. | Generally the least expensive and readily available. | Typically the most expensive. |
| Stability | Good stability under typical storage conditions. | High stability. | Can be light-sensitive and less stable over long-term storage. |
| Typical Yield | 70-95% | 60-85% | 75-98% |
| Key Advantage | Balanced reactivity and cost. | Cost-effective for large-scale synthesis. | High reactivity can lead to higher yields and faster reaction times. |
| Key Disadvantage | May require optimization of reaction conditions. | Can be unreactive with less active boronic acids. | Higher cost and potential for side reactions due to high reactivity. |
Experimental Protocols
The following protocols provide a generalized methodology for a Suzuki cross-coupling reaction using the compared 2-halogenated-5-nitrobenzoic acids.
General Procedure for Suzuki Cross-Coupling
A mixture of the 2-halogenated-5-nitrobenzoic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for example, a 3:1 mixture of dioxane and water (10 mL). The reaction vessel is then sealed and purged with an inert gas, such as argon or nitrogen. The mixture is heated to a temperature between 80-100 °C and stirred for a period of 12-24 hours. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature, diluted with water, and acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-aryl-5-nitrobenzoic acid.
Visualizing Synthetic Pathways
The choice of starting material dictates the specific reaction conditions and potential outcomes. The following diagrams illustrate the logical workflow for selecting a reagent and a conceptual representation of the Suzuki coupling pathway.
Caption: Reagent selection workflow for Suzuki coupling.
Caption: Catalytic cycle of the Suzuki coupling reaction.
A Researcher's Guide to the Quantitative Analysis of 2-Bromo-5-nitrobenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of 2-Bromo-5-nitrobenzoic acid is paramount for ensuring reaction efficiency, product purity, and overall quality control. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of this compound in complex reaction mixtures, complete with experimental protocols and performance data to aid in method selection and implementation.
While specific quantitative performance data for this compound is not extensively available in published literature, the data for its structural isomer, 2-Bromo-3-nitrobenzoic acid, serves as a reliable surrogate for evaluating the capabilities of each analytical method. The methodologies presented are robust and can be readily adapted for the specific analysis of the 5-nitro isomer.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust technique, offering an optimal balance of sensitivity, specificity, and efficiency. For higher sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, though it necessitates a derivatization step. UV-Vis Spectrophotometry and Titration are simpler, more cost-effective methods but are generally less sensitive and more prone to interferences.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Titration |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation of a volatile derivative of the analyte based on its partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.[1] | Measurement of the absorbance of light at a specific wavelength by the analyte in solution.[1] | Neutralization of the acidic analyte with a standardized basic solution.[1] |
| Sample Preparation | Dilution, filtration, and possible acid-base extraction for cleanup.[1] | Required derivatization (e.g., esterification) to increase volatility, followed by extraction.[1] | Dilution, filtration, and potential cleanup to remove interfering substances.[1] | Dissolution in a suitable solvent.[1] |
| Sensitivity | High (typically in the ng/mL to µg/mL range).[1] | Very High (typically in the pg/mL to ng/mL range).[1] | Moderate (typically in the µg/mL range).[1] | Low (typically requires ≥ 50 µg/mL).[1] |
| Specificity | High, especially with a photodiode array (PDA) detector. | Very High, based on the mass-to-charge ratio of the analyte and its fragments. | Low to Moderate, susceptible to interference from other UV-absorbing compounds. | Low, as any acidic or basic impurity will interfere with the analysis. |
| Analysis Time | ~5-15 minutes per sample. | ~10-30 minutes per sample (excluding derivatization time). | < 5 minutes per sample. | ~5-10 minutes per sample. |
| Cost | Moderate to High. | High. | Low. | Very Low. |
| Key Advantages | Widely applicable, high resolution, good reproducibility, and well-established.[1] | Excellent sensitivity and provides structural confirmation.[1] | Simple, rapid, and inexpensive.[1] | Simple, inexpensive, and requires minimal equipment.[1] |
| Key Disadvantages | Requires specialized equipment and solvents. | Derivatization adds complexity and potential for sample loss.[1] | Lower sensitivity and susceptible to matrix interference.[1] | Lacks specificity and is not suitable for trace analysis.[1] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is recommended for its accuracy and reliability in quantifying this compound.
Sample Preparation (Acid-Base Extraction):
-
Dilute a known amount of the reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the acidic this compound into its water-soluble salt.
-
Separate the aqueous layer containing the analyte.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.
-
Extract the precipitated analyte back into an organic solvent.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.[1]
Chromatographic Conditions (Adapted from a similar compound):
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] |
| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[2] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30°C.[3] |
| Detection | UV at 255 nm.[4] |
| Injection Volume | 20 µL.[1] |
Performance Data (based on a similar compound):
| Parameter | Value |
| Linearity (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.97%[1] |
| Precision (% RSD) | 0.67%[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile ester.
Sample Preparation and Derivatization (with Diazomethane):
-
Isolate the this compound from the reaction mixture using the acid-base extraction protocol described above.
-
Dissolve the dried analyte in a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane (B1218177) dropwise until a faint yellow color persists, indicating the complete conversion to the methyl ester. Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care in a fume hood.
-
Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Redissolve the residue in a suitable solvent for GC-MS analysis.[1]
GC-MS Conditions (General):
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms. |
| Carrier Gas | Helium. |
| Injector Temperature | 250°C. |
| Oven Temperature Program | A gradient from a low starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C). |
| Ionization Mode | Electron Ionization (EI).[1] |
| Mass Analyzer | Quadrupole or Ion Trap.[1] |
UV-Vis Spectrophotometry
This method is best suited for rapid, preliminary analysis or for reaction mixtures with minimal interfering substances.
Protocol:
-
Prepare a stock solution of a known concentration of pure this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Determine the wavelength of maximum absorbance (λmax) by scanning the UV-Vis spectrum of the stock solution.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
-
Prepare the sample from the reaction mixture by dilution and filtration. A prior cleanup step using acid-base extraction may be necessary.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.[1]
Titration
This classical method provides a direct measure of the acidic content but lacks specificity.
Protocol:
-
Accurately weigh a portion of the reaction mixture or the extracted this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (indicated by a persistent color change).
-
Calculate the amount of this compound based on the volume of titrant used.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key analytical techniques.
Workflow for the HPLC analysis of this compound.
Workflow for the GC-MS analysis of this compound.
Workflows for UV-Vis Spectrophotometry and Titration analysis.
References
Directing Effects in Substituted Nitrobenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of electrophilic aromatic substitution reactions is a cornerstone of synthetic organic chemistry, particularly in the design and synthesis of pharmaceutical compounds. In the case of substituted nitrobenzoic acids, the interplay of existing electron-withdrawing groups—the nitro (-NO₂) and carboxyl (-COOH) groups—presents a compelling case study in directing effects. This guide provides an objective comparison of these effects through the lens of nitration, supported by experimental data and detailed methodologies, to aid in the strategic synthesis of polysubstituted aromatic compounds.
Quantitative Analysis of Isomer Distribution in the Nitration of Nitrobenzoic Acids
The introduction of a second nitro group onto a nitrobenzoic acid isomer is governed by the combined directing influence of the pre-existing substituents. Both the nitro and carboxyl groups are deactivating and meta-directing. The following table summarizes the approximate isomer distribution observed during the nitration of benzoic acid and its mononitrated derivatives.
| Starting Material | Product Distribution (%) | Major Product(s) |
| Benzoic Acid | ~80% m-Nitrobenzoic acid~20% o-Nitrobenzoic acid~1.5% p-Nitrobenzoic acid[1] | m-Nitrobenzoic acid |
| o-Nitrobenzoic Acid | Data not readily available in quantitative form. Predominantly dinitrobenzoic acids. | 2,4-Dinitrobenzoic acid and 2,6-Dinitrobenzoic acid are expected based on directing effects. |
| m-Nitrobenzoic Acid | Predominantly 3,5-Dinitrobenzoic acid | 3,5-Dinitrobenzoic acid |
| p-Nitrobenzoic Acid | Data not readily available in quantitative form. Predominantly dinitrobenzoic acids. | 3,4-Dinitrobenzoic acid is expected based on directing effects. |
Discussion of Directing Effects:
-
Benzoic Acid: The carboxyl group is a meta-director. Consequently, the nitration of benzoic acid primarily yields m-nitrobenzoic acid.[2] The formation of the ortho isomer is less favored due to steric hindrance and the deactivating nature of the carboxyl group at the ortho position. The para position is the least favored.
-
o-Nitrobenzoic Acid: In this isomer, the carboxyl and nitro groups are ortho to each other. Both are meta-directing. The positions meta to the -COOH group are the 3- and 5-positions. The positions meta to the -NO₂ group are the 3- and 5-positions. Therefore, the incoming electrophile is directed to the 3- and 5-positions. However, the 5-position is para to the -COOH group, which is sterically more accessible. The 3-position is ortho to the -NO2 group and meta to the -COOH group. The 4-position is para to the -COOH group and ortho to the -NO2 group. The 6-position is ortho to the -COOH group and meta to the -NO2 group. The directing effects are somewhat conflicting, but nitration is expected to occur primarily at the 4- and 6- positions relative to the carboxyl group, leading to 2,4-dinitrobenzoic acid and 2,6-dinitrobenzoic acid.
-
m-Nitrobenzoic Acid: Both the carboxyl and nitro groups direct the incoming electrophile to the 5-position. The positions meta to the -COOH group are the 3- and 5-positions. The positions meta to the -NO₂ group are the 1- (occupied by -COOH) and 5-positions. Thus, the directing effects of both groups reinforce each other, leading to the strong predominance of 3,5-dinitrobenzoic acid.
-
p-Nitrobenzoic Acid: The carboxyl and nitro groups are para to each other. Both are meta-directing. The positions meta to the -COOH group are the 3- and 5-positions. The positions meta to the -NO₂ group are the 3- and 5-positions. Therefore, the incoming electrophile is directed to the 3- (and 5-) position, leading to the formation of 3,4-dinitrobenzoic acid.
Experimental Protocols
The following are generalized yet detailed methodologies for the nitration of benzoic acid and its nitro-substituted derivatives. These protocols can be adapted based on the specific substrate and desired scale.
General Nitration of a Nitrobenzoic Acid:
Materials:
-
Substituted Nitrobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a measured amount of the substituted nitrobenzoic acid to a calculated volume of chilled concentrated sulfuric acid. Stir the mixture until the solid dissolves completely, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the substituted nitrobenzoic acid, ensuring the reaction temperature does not exceed 15 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly over a generous amount of crushed ice with stirring. This will cause the dinitrated product to precipitate.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure dinitrobenzoic acid derivative.
-
The isomer distribution of the product can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Visualizing Reaction Pathways and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.
References
Assessing the Purity of 2-Bromo-5-nitrobenzoic Acid Using Melting Point Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's purity is a critical step in chemical synthesis and drug development. One of the most established and accessible methods for assessing the purity of a crystalline solid is through the analysis of its melting point. This guide provides a comparative analysis of the purity of 2-Bromo-5-nitrobenzoic acid by observing its melting point depression, a phenomenon where impurities both lower the melting point and broaden the melting range of a substance.[1][2]
Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 0.5-1°C.[1] However, the presence of impurities disrupts the crystal lattice, requiring less energy to break it down.[2][3] This results in a lower and broader melting range, which can be quantitatively correlated to the level of impurity.
Comparative Melting Point Analysis
This section presents hypothetical experimental data to illustrate the effect of a common impurity on the melting point of this compound. A frequent impurity in the synthesis of this compound is its isomer, 2-Bromo-3-nitrobenzoic acid, which arises from the nitration of 2-bromobenzoic acid.[4]
The data below compares a high-purity reference sample of this compound with a synthesized lab sample and subsequent mixtures containing known percentages of the 2-Bromo-3-nitrobenzoic acid impurity.
| Sample Composition | Observed Melting Point Range (°C) | Melting Point Depression (°C) | Melting Range Breadth (°C) |
| High-Purity this compound (Reference) | 180.5 - 181.0 | N/A | 0.5 |
| Synthesized this compound (Lab Sample) | 177.0 - 179.5 | 3.5 | 2.5 |
| Lab Sample + 2% 2-Bromo-3-nitrobenzoic acid | 175.0 - 178.5 | 5.5 | 3.5 |
| Lab Sample + 5% 2-Bromo-3-nitrobenzoic acid | 172.5 - 177.0 | 8.0 | 4.5 |
Note: The melting point for pure this compound is reported in the range of 180-181 °C.[5][6] The melting point for 2-Bromo-3-nitrobenzoic acid is approximately 184-186 °C.[7][8][9] The data presented is for illustrative purposes.
The results clearly demonstrate that as the concentration of the isomeric impurity increases, the melting point of the this compound sample is progressively depressed, and the melting range becomes significantly broader. This trend confirms the presence of impurities in the synthesized lab sample.
Experimental Protocols
A detailed methodology is crucial for obtaining accurate and reproducible melting point data.
Sample Preparation
-
Ensure all samples are completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
For mixed melting point analysis, accurately weigh and thoroughly mix the lab sample with the known impurity to achieve the desired weight percentages.
Capillary Tube Packing
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
A sample height of 2-3 mm is optimal for accurate measurement.
Melting Point Determination
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Use a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
-
For a precise measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the lower end of the range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the range).
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound using melting point analysis.
Caption: Workflow for purity assessment via melting point.
This guide provides a foundational understanding of how melting point depression serves as a reliable and accessible tool for the qualitative purity assessment of this compound. For rigorous quantitative analysis, this method should be supplemented with techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
- 1. grokipedia.com [grokipedia.com]
- 2. mt.com [mt.com]
- 3. ibchem.com [ibchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-溴-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Bromo-3-nitrobenzoic acid CAS#: 573-54-6 [m.chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-nitrobenzoic Acid: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste are as crucial as the scientific discoveries they enable. 2-Bromo-5-nitrobenzoic acid, a compound frequently used in synthetic chemistry, requires careful handling due to its hazardous properties. This guide provides a clear, step-by-step protocol for its safe disposal, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Protective Clothing: A standard laboratory coat is mandatory.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[1]
-
Inhalation: Move the individual to an area with fresh air.[1]
Disposal Parameters and Classifications
Proper disposal is dictated by the chemical's classification and hazardous properties. All quantitative and classificatory data relevant to the disposal of this compound are summarized below.
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Solid | [1][2] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) | [1][3][4] |
| Waste Category | Hazardous Waste | [3][5] |
| Halogen Content Threshold | Organic products containing more than 2% of any halogen are classified as halogenated compounds. | [2] |
| Incompatible Materials | Strong oxidizing agents, bases, reducing agents. | [6] |
Step-by-Step Disposal Procedure
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed professional service.[1] Detailed, validated experimental protocols for lab-scale degradation or neutralization are not widely published.[1]
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) separately from non-hazardous and other incompatible chemical waste.
-
It should be categorized as "halogenated organic waste".[2][7]
2. Container Selection and Labeling:
-
Use a suitable, dedicated, and clearly labeled container for halogenated organic solids.[1]
-
The container must be in good condition, compatible with the chemical, and have a secure, tightly fitting lid to prevent leaks or spills.[7][8]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[7]
3. Spill Management:
-
In the event of a spill, avoid creating dust.[3]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container locked up and away from incompatible materials.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1] The final disposal method will likely be high-temperature incineration at a permitted facility.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial generation to final removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ptb.de [ptb.de]
Personal protective equipment for handling 2-Bromo-5-nitrobenzoic acid
Essential Safety Protocols for Handling 2-Bromo-5-nitrobenzoic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 943-14-6). Adherence to these procedures is vital for the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it poses the following risks:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, the use of appropriate personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye contact, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To avoid direct skin contact, which can lead to irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used when engineering controls like a fume hood are insufficient or during spill cleanup.[4][5] | To prevent irritation of the respiratory tract from dust inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for the safe handling of this compound, from initial preparation to final disposal, ensuring a controlled and safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4][6] A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Before starting work, ensure that eyewash stations and safety showers are unobstructed and have been recently tested.[2][3][7]
-
Gather Materials: Assemble and inspect all required PPE.[5] Ensure that spill cleanup materials are readily accessible.
Handling Procedures
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[2][8] When weighing, use a ventilated balance enclosure or perform the task within a fume hood.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical.[2][5][6] Do not eat, drink, or smoke in the work area.[5][9]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][5][6]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents.[3][6]
Emergency and Disposal Plan
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[2][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][7] Contaminated clothing should be removed and washed before reuse.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[2][4][7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2][3]
Spill Management and Disposal
-
Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste.[5] Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][6] Do not allow the product to enter drains.[6]
Caption: Logical workflow for handling this compound.
References
- 1. This compound | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
